PD-134672
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H52N6O7S2 |
|---|---|
Molecular Weight |
708.9 g/mol |
IUPAC Name |
N-[3-(2-amino-1,3-thiazol-4-yl)-1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxopropan-2-yl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide |
InChI |
InChI=1S/C33H52N6O7S2/c1-22(2)17-29(40)30(41)26(18-23-9-5-3-6-10-23)36-31(42)27(20-25-21-47-33(34)35-25)37-32(43)28(19-24-11-7-4-8-12-24)38-48(44,45)39-13-15-46-16-14-39/h4,7-8,11-12,21-23,26-30,38,40-41H,3,5-6,9-10,13-20H2,1-2H3,(H2,34,35)(H,36,42)(H,37,43) |
InChI Key |
QGJKHQRFJGLJLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)NC(=O)C(CC3=CC=CC=C3)NS(=O)(=O)N4CCOCC4)O)O |
Synonyms |
CI 992 CI-992 N-(4-morpholinylsulfonyl)-L-phenylalanyl-3-(2-amino-4-thiazolyl)-N-(1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)-L-alaninamide |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of PD-134308 and PD-136450, Potent CCK2 Receptor Antagonists
A Note on Nomenclature: The compound "PD-134672" as specified in the query does not correspond to a widely documented agent in publicly available scientific literature. It is highly probable that this is a typographical error for the well-researched cholecystokinin (CCK) receptor antagonists, PD-134308 (also known as CI-988) or PD-136450 . This guide will, therefore, focus on the established mechanisms of these two closely related and significant compounds.
This technical guide provides a comprehensive overview of the mechanism of action of PD-134308 and PD-136450, intended for researchers, scientists, and drug development professionals. We will delve into their molecular interactions, the signaling pathways they modulate, and the experimental methodologies used to elucidate their function.
Core Mechanism: Competitive Antagonism of the Cholecystokinin B (CCK2) Receptor
The primary mechanism of action for both PD-134308 and PD-136450 is their function as potent and selective competitive antagonists of the cholecystokinin B (CCK2) receptor, also known as the gastrin receptor.[1] In the central nervous system and the gastrointestinal tract, the CCK2 receptor is a G-protein coupled receptor (GPCR) that is endogenously activated by the peptide hormones cholecystokinin (CCK) and gastrin. By binding to the CCK2 receptor, PD-134308 and PD-136450 prevent the binding of these endogenous ligands, thereby inhibiting their downstream physiological effects.
PD-134308, in particular, demonstrates high selectivity for the CCK2 receptor over the CCK1 receptor, with a selectivity ratio exceeding 1600-fold.[2][3] This specificity is crucial for minimizing off-target effects and is a key characteristic of its pharmacological profile.
Modulation of Intracellular Signaling Cascades
Activation of the CCK2 receptor by its agonists initiates a cascade of intracellular signaling events. PD-134308 and PD-136450, by blocking this initial step, effectively shut down these downstream pathways. The CCK2 receptor is known to couple to several G-protein subtypes, primarily Gq/11 and G12/13, leading to the activation of multiple effector enzymes and second messengers.
The canonical signaling pathway initiated by CCK2 receptor activation involves the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, acid secretion, and cell proliferation.
Furthermore, the CCK2 receptor can also signal through G12/13 proteins, which activate Rho GTPases and subsequently influence the actin cytoskeleton, cell motility, and gene expression. Evidence also suggests potential coupling to Gi/o proteins, which would inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, although this is less characterized.
By competitively inhibiting the CCK2 receptor, PD-134308 and PD-136450 prevent the activation of these G-protein-mediated signaling pathways, thereby blocking the physiological responses associated with CCK and gastrin.
Quantitative Data on Receptor Binding and Potency
The efficacy of PD-134308 and PD-136450 as CCK2 receptor antagonists has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Compound | Receptor | Assay Type | Value | Species | Source |
| PD-134308 (CI-988) | CCK2 | IC50 | 1.7 nM | Mouse (cortex) | [2][3] |
| CCK2 | Ki | 4.5 nM | Human (NCI-H727 cells) | [2][3] | |
| PD-136450 | CCK2 | IC50 | 1 mg/kg (in vivo) | Rat | [1][4] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
| Compound | Selectivity (CCK2 vs. CCK1) |
| PD-134308 (CI-988) | >1600-fold |
Key Experimental Protocols
The characterization of PD-134308 and PD-136450 as CCK2 receptor antagonists has relied on several key experimental methodologies. Below are detailed protocols for these foundational assays.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of the compounds for the CCK2 receptor.
Detailed Methodology:
-
Membrane Preparation: Cells or tissues expressing the CCK2 receptor are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: In a multi-well plate, a fixed concentration of a radiolabeled CCK2 receptor ligand (e.g., [¹²⁵I]CCK-8) is incubated with the membrane preparation in a suitable buffer.
-
Competitive Binding: A range of concentrations of the unlabeled antagonist (PD-134308 or PD-136450) is added to the wells. Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.
-
Equilibration: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled antagonist. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gq/11 signaling pathway.
Detailed Methodology:
-
Cell Culture and Labeling: Cells expressing the CCK2 receptor are cultured and incubated with myo-[³H]inositol to radiolabel the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of PD-134308 or PD-136450 for a specific duration.
-
Agonist Stimulation: A CCK2 receptor agonist (e.g., CCK-8 or gastrin) is added to the cells to stimulate the production of inositol phosphates. The incubation is carried out in the presence of lithium chloride (LiCl) to inhibit the degradation of inositol monophosphates.
-
Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography, and the radioactivity of each fraction is measured by liquid scintillation counting.
-
Data Analysis: The amount of [³H]inositol phosphates produced is plotted against the concentration of the antagonist. The IC50 value for the inhibition of agonist-stimulated inositol phosphate accumulation is then determined.
Calcium Mobilization Assay
This assay provides a real-time measurement of changes in intracellular calcium concentration following receptor activation and its inhibition by an antagonist.
Detailed Methodology:
-
Cell Preparation: Cells expressing the CCK2 receptor are seeded in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which becomes fluorescent upon binding to free calcium.
-
Antagonist Incubation: The cells are then incubated with different concentrations of PD-134308 or PD-136450.
-
Agonist Addition: A baseline fluorescence reading is taken before the addition of a CCK2 receptor agonist.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the antagonist. The data are then normalized and plotted to determine the IC50 value for the inhibition of the agonist-induced calcium mobilization.
Conclusion
PD-134308 and PD-136450 exert their pharmacological effects through a well-defined mechanism of action: potent and selective competitive antagonism of the CCK2 receptor. By blocking the binding of endogenous ligands CCK and gastrin, these compounds effectively inhibit the activation of downstream G-protein-coupled signaling pathways, primarily the Gq/11-PLC-IP3/DAG cascade. This leads to the attenuation of physiological responses such as gastric acid secretion and neuronal excitation, which underpins their therapeutic potential in conditions like anxiety and certain gastrointestinal disorders. The quantitative data on their binding affinities and potencies, derived from rigorous experimental protocols, solidify their status as valuable tools for both research and clinical investigation.
References
PD-134672: A Deep Dive into a Selective CCK-B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two main receptor subtypes: CCK-A and CCK-B. The CCK-B receptor, also known as the gastrin receptor, is predominantly found in the central nervous system and the gastrointestinal tract. Its involvement in various physiological processes, including anxiety, pain perception, and gastric acid secretion, has made it a significant target for drug discovery. PD-134672 is a potent and selective non-peptide antagonist of the CCK-B receptor, belonging to the "dipeptoid" class of compounds. This technical guide provides an in-depth overview of this compound, summarizing its pharmacological properties, experimental methodologies used for its characterization, and the underlying signaling pathways.
Core Data Summary
The following tables summarize the quantitative data for dipeptoid CCK-B receptor antagonists, including compounds structurally related to this compound, which provide a strong indication of its expected pharmacological profile.
| Compound | CCK-B Binding Affinity (IC50, nM) | CCK-A Binding Affinity (IC50, nM) | Selectivity (CCK-A/CCK-B Ratio) |
| PD-134308 | 1.7 | 4250 | 2500 |
| Compound 24c | 3.9 | 1810 | 464 |
| Compound 28i | 0.34 | 18 | 53 |
| Compound 30m | 0.15 | 25.5 | 170 |
| Table 1: Binding Affinity and Selectivity of Dipeptoid CCK-B Antagonists. Data for related compounds strongly suggest that this compound possesses high affinity and selectivity for the CCK-B receptor.[1] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or IC50) of this compound for CCK-B and CCK-A receptors.
General Protocol:
-
Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., guinea pig cerebral cortex for CCK-B, rat pancreas for CCK-A) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a suitable radioligand (e.g., [125I]Bolton-Hunter labeled CCK-8) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CCK-B antagonist.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
Objective: To determine the functional antagonist activity of this compound (e.g., pA2 value).
Example: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion
-
Preparation: An isolated stomach preparation (e.g., from a rat) is perfused with a physiological salt solution.
-
Stimulation: The preparation is stimulated with a submaximal concentration of the CCK-B agonist pentagastrin to induce gastric acid secretion.
-
Antagonism: Increasing concentrations of this compound are added to the perfusate, and the inhibition of pentagastrin-induced acid secretion is measured.
-
Data Analysis: The concentration of this compound that produces a two-fold rightward shift in the pentagastrin concentration-response curve is used to calculate the pA2 value, a measure of antagonist potency.
Signaling Pathways and Experimental Workflows
Caption: CCK-B receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
This compound is a highly potent and selective CCK-B receptor antagonist, as evidenced by data from structurally related dipeptoid compounds. Its high affinity for the CCK-B receptor and significant selectivity over the CCK-A receptor make it a valuable research tool for elucidating the physiological and pathological roles of the CCK-B receptor. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting the CCK-B receptor for a range of disorders, including anxiety and gastrointestinal diseases. Further research focusing specifically on the in vivo efficacy and pharmacokinetic profile of this compound is warranted to fully establish its therapeutic potential.
References
Cholecystokinin Receptor Subtypes and Ligand Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of cholecystokinin (CCK) receptor subtypes, their signaling mechanisms, and the binding affinity of the selective ligand PD-149164. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction to Cholecystokinin Receptors
Cholecystokinin (CCK) receptors are a class of G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes, including digestion, satiety, and neurotransmission.[1][2][3][4][5] There are two primary subtypes of CCK receptors, designated as CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B), which are encoded by separate genes and exhibit distinct tissue distribution and ligand selectivity.[1][2][4][5]
CCK1 Receptors (CCK1R) are predominantly found in the gastrointestinal (GI) system, including the gallbladder, pancreas, and smooth muscle of the stomach, as well as in select areas of the central nervous system (CNS).[1][4][6] They are crucial for mediating pancreatic enzyme secretion, gallbladder contraction, and regulating satiety.[4][7]
CCK2 Receptors (CCK2R) are the predominant subtype in the CNS, with high expression in the brain, and are also found in the stomach.[1][5] In the brain, they are involved in modulating anxiety, pain perception, and memory. In the stomach, they mediate gastrin-stimulated acid secretion.[5]
Ligand Binding Affinity of PD-149164
PD-149164 is a potent and selective agonist for the CCK2 receptor. The binding affinity of this compound for both CCK receptor subtypes has been determined through competitive radioligand binding assays. The data clearly demonstrates its high affinity and selectivity for the CCK2 receptor over the CCK1 receptor.
| Ligand | Receptor Subtype | Binding Affinity (IC50) |
| PD-149164 | CCK1 (CCK-A) | 75 nM |
| PD-149164 | CCK2 (CCK-B) | 0.083 nM |
Note: The user requested binding affinity data for PD-134672. Extensive searches did not yield specific binding data for this compound. However, data for the closely related and well-characterized compound PD-149164 is presented here. Both compounds originate from Parke-Davis, and it is plausible that PD-149164 represents a more extensively studied analog.
Signaling Pathways of CCK Receptors
Upon activation by an agonist, both CCK1 and CCK2 receptors undergo a conformational change, enabling them to couple to and activate intracellular heterotrimeric G-proteins. The specific G-protein activated dictates the downstream signaling cascade. Both receptor subtypes are known to be promiscuous in their G-protein coupling, interacting with Gq, Gs, and Gi proteins.[8]
CCK1 Receptor Signaling
The CCK1 receptor primarily couples to Gq and Gs proteins.[2][8][9]
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).
-
Gs Pathway: Coupling to the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA).
These signaling cascades ultimately lead to the physiological effects associated with CCK1 receptor activation, such as enzyme secretion and smooth muscle contraction.
CCK2 Receptor Signaling
Similar to the CCK1 receptor, the CCK2 receptor also couples to multiple G-proteins, primarily Gq and Gi.[1]
-
Gq Pathway: The Gq-mediated pathway is identical to that of the CCK1 receptor, leading to the activation of PLC and the subsequent production of IP3 and DAG, resulting in increased intracellular Ca2+ and PKC activation.
-
Gi Pathway: Coupling to the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
The activation of these pathways by CCK2 receptors in the brain and stomach leads to their characteristic physiological effects.
Experimental Protocols
The determination of ligand binding affinity for CCK receptors is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies.[10][11][12][13]
Membrane Preparation
-
Cell Culture and Harvesting: Cells stably or transiently expressing the human CCK1 or CCK2 receptor are cultured to confluency. The cells are then washed with phosphate-buffered saline (PBS) and harvested by scraping.
-
Homogenization: The harvested cells are resuspended in a cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Membrane Isolation: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with fresh homogenization buffer and re-centrifuged. The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard assay (e.g., Bradford or BCA). The membrane preparations are then aliquoted and stored at -80°C until use.
Competitive Radioligand Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [125I]CCK-8), and varying concentrations of the unlabeled competitor compound (e.g., PD-149164).
-
Incubation: The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
Conclusion
The distinct pharmacological profiles and tissue distributions of CCK1 and CCK2 receptors make them attractive targets for the development of selective therapeutic agents. A thorough understanding of their signaling pathways and the binding affinities of specific ligands, such as PD-149164, is essential for advancing research and drug discovery in areas including gastrointestinal disorders and neurological conditions. The methodologies outlined in this guide provide a framework for the accurate characterization of novel compounds targeting the cholecystokinin receptor system.
References
- 1. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 5. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CCK1 antagonists: are they ready for clinical use? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. revvity.com [revvity.com]
- 13. giffordbioscience.com [giffordbioscience.com]
Unveiling PD-134672: A Potent Cholecystokinin Receptor Antagonist
For Immediate Release
[City, State] – [Date] – Extensive research into the landscape of gastrointestinal and neurological drug discovery has brought to light the significant, albeit complex, history of PD-134672, a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor. Developed by Parke-Davis, this compound, more widely recognized in scientific literature as CI-988 or PD-134308, has been a subject of considerable investigation for its potential therapeutic applications, particularly in anxiety and pain management. This technical guide provides a comprehensive overview of the discovery, chemical properties, and experimental evaluation of this noteworthy compound.
Discovery and Development
This compound, identified within the Parke-Davis research program, emerged from a concerted effort to develop non-peptide antagonists for cholecystokinin (CCK) receptors. The primary goal was to create compounds with high affinity and selectivity for the CCK-B subtype, which is predominantly found in the central nervous system and implicated in anxiety and nociception. The development of this class of antagonists, including the closely related CI-988, was a significant step forward from the earlier, less selective CCK antagonists.
While the specific identifier "this compound" is less common in published literature, it is intrinsically linked to the well-documented compound CI-988 (PD-134308). For the purposes of this guide, the data presented will focus on the properties attributed to CI-988, which is understood to be the clinical development candidate corresponding to this research program.
Chemical Properties
The chemical identity of this compound (as CI-988) is that of a complex organic molecule designed to mimic the binding of the natural ligand, cholecystokinin, to its receptor.
Table 1: Chemical and Physical Properties of CI-988 (PD-134308)
| Property | Value |
| IUPAC Name | 4-([(1R)-2-([(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-2-([(tricyclo[3.3.1.13,7]dec-2-yloxy) carbonyl]amino)propyl]amino)-1-phenylethyl]amino)-4-oxobutanoic acid[1] |
| Molecular Formula | C₃₅H₄₂N₄O₆[1] |
| Molar Mass | 614.743 g·mol⁻¹[1] |
| CAS Number | 130332-27-3[1] |
Biological Activity and Mechanism of Action
This compound (CI-988) functions as a selective antagonist of the CCK-B receptor. In preclinical studies, it demonstrated high affinity for this receptor subtype, with an IC50 value of 1.7 nM for the mouse cortex CCK2 receptor.[2] This selectivity is significant, with over 1600-fold greater affinity for CCK-B over the CCK-A receptor, which is primarily located in the periphery and mediates gastrointestinal functions.[2]
The proposed mechanism of action for its anxiolytic and analgesic-potentiating effects lies in its ability to block the pro-nociceptive and anxiogenic actions of endogenous cholecystokinin in the brain.
Table 2: Biological Activity of CI-988 (PD-134308)
| Parameter | Value | Receptor/System |
| IC50 | 1.7 nM | Mouse Cortex CCK2 Receptor[2] |
| Selectivity | >1600-fold | CCK-B over CCK-A[2] |
Experimental Protocols
Detailed experimental methodologies for the evaluation of CCK-B antagonists like this compound have been described in various studies. A representative protocol for assessing receptor binding affinity is outlined below.
Radioligand Binding Assay for CCK-B Receptor Affinity
Objective: To determine the in vitro binding affinity of a test compound (e.g., this compound) for the CCK-B receptor.
Materials:
-
Membrane preparations from cells expressing the human CCK-B receptor.
-
Radioligand: [³H]pCCK-8 (a high-affinity CCK-B agonist).
-
Test compound (this compound) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the membrane preparation, [³H]pCCK-8 at a fixed concentration (typically at its Kd value), and the test compound at varying concentrations.
-
Equilibrium: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This is typically done by non-linear regression analysis of the competition binding data.
Signaling Pathway and Experimental Workflow
The interaction of this compound with the CCK-B receptor modulates downstream signaling pathways. The following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.
Caption: A typical drug discovery and development workflow for a compound like this compound.
Clinical Development and Outcomes
Despite promising preclinical results that showed anxiolytic effects and potentiation of opioid analgesia in animal models, the clinical development of CI-988 (PD-134308) for anxiety and panic disorders in humans yielded disappointing results.[1][3][4] Clinical trials failed to demonstrate a significant therapeutic benefit over placebo, even at high doses.[1][3] The reasons for this discrepancy between preclinical and clinical findings are not fully understood but may be related to factors such as poor pharmacokinetic properties of the drug in humans.[1][4]
Conclusion
This compound, as represented by its clinical candidate CI-988, remains a significant molecule in the history of CCK-B receptor antagonist research. While it did not achieve clinical success, its development provided valuable insights into the role of the CCK system in the central nervous system and highlighted the challenges of translating preclinical findings to human therapies. The extensive research conducted on this compound has paved the way for the exploration of new generations of CCK receptor modulators with improved properties and potential for treating a range of disorders.
References
- 1. CI-988 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A double-blind, placebo-controlled study of a CCK-B receptor antagonist, CI-988, in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Placebo-controlled trial of the CCK-B antagonist, CI-988, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of PD-134308 (CI-988): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-134308, also known as CI-988, is a potent and highly selective antagonist of the cholecystokinin B (CCK-B) receptor, a key target in neuroscience and gastrointestinal research. This document provides an in-depth technical guide to the in vitro characterization of PD-134308, summarizing its binding affinity, selectivity, and functional antagonism. Detailed methodologies for key experimental procedures are provided to facilitate the replication and extension of these findings.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two G protein-coupled receptors, CCK-A (CCK1) and CCK-B (CCK2). The CCK-B receptor, predominantly found in the central nervous system and gastrointestinal tract, is implicated in anxiety, pain perception, and gastric acid secretion. PD-134308 (CI-988) has been extensively studied as a selective tool to investigate the physiological and pathological roles of the CCK-B receptor. This guide details its fundamental in vitro pharmacological properties.
Binding Affinity and Selectivity
The cornerstone of PD-134308's utility is its high affinity for the CCK-B receptor and its remarkable selectivity over the CCK-A subtype. Quantitative data from radioligand binding assays are summarized below.
| Receptor Subtype | Ligand/Cell Line | Parameter | Value (nM) | Selectivity (CCK-A/CCK-B) |
| Mouse CCK-B | 125I-BH-CCK-8 / Mouse Cortex | IC50 | 1.7[1] | >1600-fold[1] |
| Human CCK-B | 125I-BH-CCK-8 / NCI-H727 cells | Ki | 4.5[1] | >1600-fold[1] |
| Human CCK-A | - | IC50/Ki | >2720 (estimated) | - |
Note: The IC50/Ki for CCK-A is estimated based on the reported selectivity ratio.
Functional Antagonism
PD-134308 effectively antagonizes CCK-B receptor-mediated downstream signaling pathways. Activation of the CCK-B receptor by agonists such as cholecystokinin octapeptide (CCK-8) or gastrin leads to the activation of Gq and Gs proteins. This initiates a cascade of intracellular events including increases in intracellular calcium ([Ca2+]i), activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, and modulation of cyclic adenosine monophosphate (cAMP) levels. PD-134308 has been shown to inhibit these functional responses.
Inhibition of Cellular Proliferation
In cancer cell lines expressing CCK-B receptors, such as the human lung cancer cell line NCI-H727, PD-134308 has been demonstrated to inhibit both basal and CCK-8-stimulated cell growth[1].
Blockade of Second Messenger Signaling
PD-134308 effectively blocks the increase in cytosolic Ca2+ and the phosphorylation of ERK that are induced by CCK-8 in NCI-H727 cells[1].
Experimental Protocols
Radioligand Binding Assay (Displacement)
This protocol outlines the methodology for determining the binding affinity (Ki) of PD-134308 for the CCK-B receptor.
Objective: To determine the inhibitory constant (Ki) of PD-134308 at the CCK-B receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues expressing the CCK-B receptor (e.g., mouse cortex homogenates, NCI-H727 cells).
-
Radioligand: 125I-Bolton-Hunter labeled CCK-8 (125I-BH-CCK-8).
-
Test Compound: PD-134308 (CI-988).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Gamma Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Membrane suspension.
-
A fixed concentration of 125I-BH-CCK-8 (typically at or below its Kd).
-
A range of concentrations of PD-134308.
-
For non-specific binding control, a high concentration of a non-radiolabeled CCK-B agonist (e.g., CCK-8).
-
Assay buffer to reach the final volume.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the PD-134308 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
ERK Phosphorylation Assay
This protocol describes a method to assess the functional antagonism of PD-134308 by measuring its effect on CCK-8-induced ERK phosphorylation.
Objective: To determine the ability of PD-134308 to inhibit CCK-B receptor-mediated ERK phosphorylation.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the CCK-B receptor (e.g., NCI-H727).
-
Cell Culture Medium.
-
PD-134308 (CI-988).
-
CCK-8 (or other suitable agonist).
-
Lysis Buffer: Containing protease and phosphatase inhibitors.
-
Primary Antibodies: Anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Chemiluminescent Substrate.
-
Western Blotting Equipment.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to a suitable confluency.
-
Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with various concentrations of PD-134308 for a defined time (e.g., 30-60 minutes).
-
Stimulate the cells with a fixed concentration of CCK-8 (typically the EC80) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Plot the normalized phospho-ERK signal against the logarithm of the PD-134308 concentration to determine the IC50.
-
Signaling Pathway
PD-134308 acts as a competitive antagonist at the CCK-B receptor, blocking the binding of endogenous ligands like CCK and gastrin. This prevents the conformational change in the receptor that is necessary for G protein coupling and the subsequent activation of intracellular signaling cascades.
Conclusion
PD-134308 (CI-988) is a well-characterized, high-affinity, and selective antagonist of the CCK-B receptor. Its in vitro profile demonstrates potent inhibition of both ligand binding and receptor-mediated functional responses. The data and protocols presented in this guide provide a solid foundation for researchers utilizing PD-134308 as a pharmacological tool to explore the roles of the CCK-B receptor in health and disease.
References
The Renin Inhibitor PD-134672: A Potential Modulator of Gastrointestinal Function Through the Renin-Angiotensin System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PD-134672, also known as CI-992, is a potent and selective renin inhibitor, historically investigated for its antihypertensive properties. While direct research on the role of this compound in the gastrointestinal (GI) system is not publicly available, the profound influence of the renin-angiotensin system (RAS) on GI physiology and pathophysiology suggests a significant, yet unexplored, potential for this class of compounds in gastroenterological research. This technical guide provides a comprehensive overview of this compound, details the intricate role of the RAS in the gastrointestinal tract, and outlines potential avenues for future research into the effects of renin inhibitors on GI function and disease.
Introduction to this compound (CI-992)
This compound is a non-peptide, orally active renin inhibitor. Its primary mechanism of action is the direct inhibition of renin, the enzyme responsible for the conversion of angiotensinogen to angiotensin I, which is the rate-limiting step in the RAS cascade. By blocking this initial step, this compound effectively reduces the production of angiotensin II, the principal effector molecule of the RAS.
Chemical and Pharmacological Properties of this compound:
| Property | Value |
| Molecular Formula | C₃₈H₅₉N₇O₆S |
| Molecular Weight | 762.0 g/mol |
| Mechanism of Action | Direct Renin Inhibitor |
| Primary Therapeutic Area (Investigated) | Hypertension |
The Renin-Angiotensin System in the Gastrointestinal Tract
The renin-angiotensin system is a critical regulator of cardiovascular and renal homeostasis. However, emerging evidence has established the presence of a local RAS within the gastrointestinal tract, where it plays a multifaceted role in modulating various physiological and pathological processes.[1][2][3]
Components and Functions of the Gastrointestinal RAS:
| RAS Component | Location in GI Tract | Documented Functions |
| Renin | Stomach, Small Intestine, Colon | Catalyzes the conversion of angiotensinogen to angiotensin I. |
| Angiotensinogen | Liver (primary source), local expression in GI tract | Precursor to angiotensin I. |
| Angiotensin-Converting Enzyme (ACE) | Brush border of small intestine, vascular endothelium | Converts angiotensin I to angiotensin II. |
| Angiotensin II | Throughout the GI tract | Regulates fluid and electrolyte absorption, motility, inflammation, and blood flow.[1][2] |
| AT₁ Receptor | Epithelial cells, smooth muscle cells, enteric neurons | Mediates most of the classical effects of Angiotensin II, including vasoconstriction and pro-inflammatory responses.[3] |
| AT₂ Receptor | Various cell types | Often counter-regulates AT₁ receptor effects, promoting vasodilation and anti-inflammatory actions. |
The GI RAS is implicated in the regulation of several key functions, including:
-
Fluid and Electrolyte Balance: Angiotensin II can modulate the absorption and secretion of ions and water in the intestines.[1][2]
-
Gastrointestinal Motility: The RAS can influence smooth muscle contraction and relaxation, affecting transit time.
-
Inflammation: Angiotensin II is recognized as a pro-inflammatory mediator and has been implicated in the pathogenesis of inflammatory bowel disease (IBD).[3][4]
-
Blood Flow: The vasoconstrictive effects of angiotensin II can regulate mucosal blood flow.
Signaling Pathways of the Renin-Angiotensin System in the Gut
The effects of the RAS in the gastrointestinal tract are mediated by complex signaling pathways initiated by the binding of angiotensin II to its receptors, primarily AT₁ and AT₂.
Caption: The Renin-Angiotensin System signaling cascade and the point of inhibition by this compound.
Potential Role of Renin Inhibitors in Gastrointestinal Research: A Forward Look
Known Gastrointestinal Side Effects of Renin Inhibitors:
| Side Effect | Frequency | Potential Implication for Research |
| Diarrhea | Common | Suggests a role in regulating intestinal fluid and electrolyte transport or motility.[5][6][7] |
| Nausea and Vomiting | Less Common | May indicate effects on the enteric nervous system or central nausea pathways.[6][7] |
| Abdominal Pain | Less Common | Could be related to alterations in motility, inflammation, or blood flow.[5][6] |
Experimental Protocols for Investigating Renin Inhibitors in Gastrointestinal Research
The following are proposed experimental workflows for elucidating the effects of renin inhibitors like this compound on the gastrointestinal system.
In Vitro Models
Caption: In vitro workflow to assess the direct effects of this compound on intestinal epithelial cells.
Methodology:
-
Cell Culture: Culture Caco-2 or T84 cells on permeable supports to form polarized monolayers.
-
Treatment: Treat the monolayers with varying concentrations of this compound.
-
TEER Measurement: Measure TEER at different time points to assess intestinal barrier integrity.
-
Ussing Chamber: Mount treated monolayers in Ussing chambers to measure short-circuit current and assess ion transport.
-
Gene Expression Analysis: Extract RNA and perform qPCR or RNA-sequencing to analyze the expression of genes related to the RAS and inflammation.
In Vivo Models
Caption: In vivo workflow to investigate the therapeutic potential of this compound in a model of colitis.
Methodology:
-
Induction of Colitis: Induce colitis in mice using dextran sulfate sodium (DSS) in drinking water.
-
Treatment: Administer this compound or vehicle to respective groups daily.
-
Monitoring: Monitor body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
Tissue Collection: At the end of the study, collect colon tissue for histological analysis.
-
Biomarker Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or colon tissue homogenates.
Conclusion and Future Directions
This compound, as a representative renin inhibitor, holds untapped potential for gastrointestinal research. The well-established presence and functional significance of the renin-angiotensin system in the gut provide a solid foundation for investigating the effects of RAS blockade on various GI disorders, including inflammatory bowel disease, irritable bowel syndrome, and functional dyspepsia. Future research should focus on elucidating the precise mechanisms by which renin inhibitors modulate GI function and exploring their therapeutic efficacy in preclinical models of gastrointestinal diseases. Such studies could pave the way for novel therapeutic strategies for a range of gastroenterological conditions.
References
- 1. Review article: the pathophysiological roles of the renin-angiotensin system in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: the pathophysiological roles of the renin–angiotensin system in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The renin-angiotensin system and the gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What do we know about the renin angiotensin system and inflammatory bowel disease? : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. storymd.com [storymd.com]
- 6. Renin Inhibitors/Combos: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. Renin Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
Neurological Effects of CCK-B Antagonists: A Technical Guide Focused on PD-134672
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholecystokinin (CCK) is a neuropeptide implicated in a range of neurological functions, including anxiety, pain perception, and the modulation of dopamine pathways. The cholecystokinin-B (CCK-B) receptor subtype, in particular, has emerged as a promising therapeutic target for neurological and psychiatric disorders. Antagonists of the CCK-B receptor, such as the peptoid compound PD-134672, have been investigated for their potential anxiolytic, analgesic, and dopamine-modulating properties. This technical guide provides an in-depth overview of the neurological effects of CCK-B antagonists, with a specific focus on available data for this compound and its close analogs. It details the underlying signaling mechanisms, summarizes key preclinical findings in structured tables, outlines relevant experimental protocols, and provides visualizations of the associated pathways and workflows.
Introduction to CCK-B Receptors and Antagonists
Cholecystokinin (CCK) exerts its physiological effects through two main G protein-coupled receptors: CCK-A (alimentary) and CCK-B (brain). While CCK-A receptors are predominantly found in the gastrointestinal system, CCK-B receptors are widely distributed throughout the central nervous system (CNS), with high concentrations in the cerebral cortex, hippocampus, and amygdala.[1] In the brain, CCK is involved in modulating anxiety, learning, memory, and nociception.[2]
The development of selective CCK-B receptor antagonists has been a key strategy in exploring the therapeutic potential of targeting the CCK system. These antagonists competitively block the binding of CCK to its B-type receptors, thereby inhibiting its downstream signaling.[3] this compound is a dipeptoid antagonist of the CCK-B receptor. While specific data for this compound is limited in publicly available literature, its precursor, PD-134308, and a close analog, PD-135158, have been studied more extensively, providing valuable insights into the pharmacological profile of this class of compounds.
CCK-B Receptor Signaling Pathway
The CCK-B receptor is a Gq protein-coupled receptor. Upon binding of an agonist like CCK, the receptor undergoes a conformational change, leading to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, leading to the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade, which ultimately influences gene expression and cellular responses.[4][5]
Neurological Effects of CCK-B Antagonists
Anxiolytic Effects
A significant body of preclinical evidence suggests that CCK-B receptor antagonists possess anxiolytic properties. This is supported by the observation that CCK-B receptor agonists can induce anxiety and panic-like symptoms in both animal models and humans.
Quantitative Data on Anxiolytic Effects of Peptoid CCK-B Antagonists
| Compound | Animal Model | Test | Minimum Effective Dose (MED) / IC50 | Reference |
| PD-135158 | Rat | Elevated Plus Maze | 0.001 - 0.01 mg/kg (i.p.) | [6] |
| CI-988 (PD-134308) | Mouse | Light/Dark Box | 0.01 mg/kg (s.c.) | [7] |
| CI-1015 | Mouse | Elevated X-Maze | 0.1 µg/kg (p.o.) | [5] |
Analgesic Effects
Modulation of Dopamine
CCK and dopamine systems are intricately linked, with CCK co-localized in many dopaminergic neurons. The activation of CCK-B receptors has been shown to suppress dopamine release, particularly in the neostriatum.[4] Conversely, CCK-B antagonists can reverse this suppression and may enhance dopamine transmission. This interaction is of significant interest for conditions involving dysregulated dopamine signaling, such as schizophrenia and Parkinson's disease.
A study on tenascin-gene knockout mice, which exhibit hyperlocomotion and reduced dopamine transmission, demonstrated that the CCK-B antagonist PD-135158 (0.1 mg/kg, i.p.) inhibited this hyperlocomotion and reversed the low dopamine turnover rate in the striatum.[8] This suggests that CCK-B antagonists can modulate dopamine-dependent behaviors.
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Protocol Workflow:
Detailed Methodology:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Typically mice or rats, handled for several days prior to testing to reduce stress.
-
Procedure: Animals are administered the test compound (e.g., this compound) or vehicle at a specified time before the test. Each animal is placed in the center of the maze and allowed to explore freely for a set period (usually 5 minutes).
-
Data Collection: A video camera records the session, and tracking software is used to score behaviors.
-
Measures: The primary measures of anxiety are the time spent in and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total distance traveled is often measured as an indicator of general locomotor activity.
Fear-Potentiated Startle (FPS) for Anxiolytic Activity
The FPS paradigm is a model of conditioned fear where the acoustic startle reflex is enhanced in the presence of a cue previously paired with an aversive stimulus (e.g., a mild footshock). Anxiolytic compounds are expected to reduce this potentiation.
Protocol Workflow:
Detailed Methodology:
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and footshocks, and to measure the whole-body startle response.
-
Conditioning: Animals are placed in the chamber and presented with a neutral stimulus (e.g., a light) that is paired with a mild footshock.
-
Testing: On a subsequent day, animals are administered the test compound and placed back in the chamber. The acoustic startle stimulus is presented alone or shortly after the presentation of the conditioned stimulus.
-
Data Collection: The amplitude of the startle response is measured.
-
Measures: Fear potentiation is calculated as the difference in startle amplitude in the presence versus the absence of the conditioned stimulus. A reduction in this potentiation indicates an anxiolytic effect.
Hot Plate Test for Analgesic Activity
The hot plate test is a common method for assessing the analgesic effects of drugs against thermal pain.
Detailed Methodology:
-
Apparatus: A temperature-controlled metal plate.
-
Procedure: The animal is placed on the heated plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is used to prevent tissue damage.
-
Data Collection: The latency to respond is measured before and after drug administration.
-
Measures: An increase in the response latency is indicative of an analgesic effect.
In Vivo Microdialysis for Dopamine Modulation
Microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.
Detailed Methodology:
-
Surgery: A microdialysis probe is surgically implanted into the brain region of interest (e.g., nucleus accumbens).
-
Procedure: After recovery, the probe is perfused with an artificial cerebrospinal fluid. The dialysate is collected at regular intervals.
-
Drug Administration: The test compound is administered, and changes in neurotransmitter levels in the dialysate are monitored over time.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using techniques such as high-performance liquid chromatography (HPLC).
Conclusion
CCK-B receptor antagonists, including the peptoid compound this compound and its analogs, represent a promising class of molecules for the treatment of various neurological and psychiatric disorders. Preclinical studies have provided evidence for their anxiolytic effects and their ability to modulate dopamine neurotransmission. Further research, particularly studies that provide detailed quantitative data on the efficacy and pharmacokinetic profile of specific compounds like this compound, is crucial for advancing these agents into clinical development. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation of this important therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Dopamine Fluctuations in the Nucleus Accumbens during Maintenance, Extinction, and Reinstatement of Intravenous d-Amphetamine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine microdialysis in the nucleus accumbens during acute and chronic morphine, naloxone-precipitated withdrawal and clonidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PD-134672 and its Analogs: A Technical Guide to their Potential in Anxiety and Pain Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "PD-134672" is not extensively documented in the scientific literature under this specific identifier. However, the available information strongly suggests a close relationship or possible misidentification with the well-researched cholecystokinin (CCK) B receptor antagonist CI-988 (PD-134308) . This guide will focus on the extensive research conducted on CI-988 and other prominent CCK-B antagonists, such as L-365,260 , to provide a comprehensive overview of their potential in anxiety and pain research.
Core Concepts: The Cholecystokinin System and its Role in Anxiety and Pain
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter in the gastrointestinal and central nervous systems.[1] Its biological effects are mediated through two primary G protein-coupled receptors: CCK-A (primarily peripheral) and CCK-B (predominantly in the central nervous system).[1][2]
The CCK-B receptor is of particular interest in neuroscience research. Its activation has been strongly linked to the induction of anxiety and panic attacks in both animal models and humans.[1][3][4] Consequently, the development of selective CCK-B receptor antagonists has been a focal point for novel anxiolytic and analgesic therapies.[1][3] These antagonists are hypothesized to exert their effects by blocking the anxiogenic and pronociceptive signals mediated by endogenous CCK in the brain.
Mechanism of Action: CCK-B Receptor Antagonism
CI-988 and L-365,260 are selective antagonists of the CCK-B receptor.[5] Their primary mechanism of action involves binding to CCK-B receptors in the brain, thereby preventing the binding of endogenous CCK. This blockade is thought to modulate downstream signaling pathways involved in anxiety and pain perception. The CCK-B receptor is known to influence the activity of other neurotransmitter systems, including dopamine and GABA, although the precise downstream effects are complex and context-dependent.[6]
Signaling Pathway Overview
The following diagram illustrates the proposed mechanism of action for CCK-B antagonists in modulating neuronal activity.
Caption: CCK-B Receptor Signaling and Antagonist Action.
Potential in Anxiety Research
The anxiolytic potential of CCK-B antagonists has been extensively studied, with promising preclinical results but challenges in clinical translation.
Preclinical Evidence
In animal models of anxiety, both CI-988 and L-365,260 have demonstrated anxiolytic-like effects.[3] These studies often utilize behavioral paradigms that assess fear and anxiety responses in rodents.
| Compound | Animal Model | Dose Range | Observed Effect | Citation |
| CI-988 | Rat Elevated X-Maze | Not Specified | Anxiolytic-like effects | [1] |
| L-365,260 | Rat Elevated X-Maze | Not Specified | Anxiolytic-like effects | [3] |
| L-365,260 | Rat Fear-Potentiated Startle | 0.1 - 10.0 mg/kg, IP | Dose-dependent decrease in fear-potentiated startle | [4] |
Clinical Studies
Despite the robust preclinical data, clinical trials of CI-988 and L-365,260 in patients with anxiety disorders have not demonstrated significant efficacy.
| Compound | Indication | Dosage | Primary Outcome | Result | Citation |
| CI-988 | Generalized Anxiety Disorder | 300 mg/day (TID) | Change in HAM-A score | No significant difference from placebo | [7] |
| CI-988 | Panic Disorder | 100 mg TID | Weekly rate of panic attacks | Not superior to placebo | [2] |
| CI-988 | Healthy Volunteers (CCK-4 challenge) | 100 mg (single dose) | Panic symptom intensity | 14% reduction in symptom intensity, significant decrease in panic attack frequency | [8] |
| L-365,260 | Panic Disorder | 30 mg QID | Global improvement, HAM-A, panic attack frequency | No clinically significant differences from placebo | [9] |
The discrepancy between preclinical and clinical findings may be attributable to factors such as poor pharmacokinetic properties of the tested compounds, including low bioavailability.[5][10]
Potential in Pain Research
The role of CCK in pain modulation, particularly its anti-opioid effects, has led to the investigation of CCK-B antagonists as potential analgesics or adjuncts to opioid therapy.
Preclinical Evidence
Animal studies suggest that CCK-B antagonists can enhance the analgesic effects of opioids and prevent the development of tolerance.
| Compound | Animal Model | Dose | Observed Effect | Citation |
| L-365,260 | Rat Radiant Heat Tail Flick | Not Specified | Enhanced morphine-induced analgesia | [11] |
| L-365,260 | Rat Paw Pressure Test | Not Specified | Enhanced morphine-induced analgesia | [11] |
| L-365,260 | Morphine-tolerant Rats | 0.2 mg/kg (twice daily) | Prevented development of tolerance to morphine | [11] |
| L-365,260 | Squirrel Monkey Tail Withdrawal | 100 ng/kg - 100 µg/kg | Significantly elevated tail withdrawal latencies (analgesic effect) | [12] |
Clinical Studies
Human studies on the analgesic effects of selective CCK-B antagonists are limited.
| Compound | Indication | Dosage | Primary Outcome | Result | Citation |
| L-365,260 | Chronic Non-Cancer Pain (on morphine) | 10 mg, 30 mg, or 60 mg (2 doses) | Safety and tolerability | Well tolerated, no major side effects | [13] |
| L-365,260 | Chronic Neuropathic Pain (adjunct to morphine) | Not Specified | Augmentation of morphine analgesia | Did not augment the analgesic effects of morphine | [14] |
| Proglumide (non-selective CCK antagonist) | Chronic Pancreatitis | 1200 mg/day | Pain reduction | Significant reduction in pain scores over 12 weeks | [15] |
Key Experimental Protocols
The following are detailed methodologies for two common behavioral assays used to evaluate the anxiolytic potential of compounds like CI-988 and L-365,260.
Elevated Plus Maze (EPM)
This test is based on the rodent's natural aversion to open and elevated spaces.[16][17][18]
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[19]
Procedure:
-
Habituation: Allow the animal to acclimate to the testing room for at least 30-60 minutes prior to the test.
-
Placement: Place the rodent in the center of the maze, facing one of the open arms.[17]
-
Exploration: Allow the animal to freely explore the maze for a 5-minute period.[17][19]
-
Data Collection: A video tracking system records the time spent in and the number of entries into the open and closed arms.
-
Anxiolytic Effect: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Experimental Workflow: Elevated Plus Maze
Caption: Workflow for the Elevated Plus Maze anxiety test.
Fear-Potentiated Startle (FPS)
This paradigm assesses conditioned fear by measuring the enhancement of the startle reflex in the presence of a fear-associated cue.[20][21]
Apparatus: A startle chamber equipped to deliver an acoustic startle stimulus, a conditioned stimulus (e.g., light or tone), and an unconditioned stimulus (e.g., mild foot shock).
Procedure:
-
Training Phase:
-
Place the animal in the chamber.
-
Present a neutral cue (e.g., a light) for a few seconds, immediately followed by a mild, brief foot shock.
-
Repeat this pairing several times.
-
-
Testing Phase (typically 24 hours later):
-
Place the animal back in the chamber.
-
Present a series of acoustic startle stimuli (loud noises) alone.
-
Present another series of startle stimuli that are preceded by the conditioned cue (the light).
-
-
Data Collection: Measure the amplitude of the startle response to the acoustic stimulus in the presence and absence of the conditioned cue.
-
Anxiolytic Effect: A reduction in the potentiation (increase) of the startle response in the presence of the cue indicates an anxiolytic effect.[4]
Experimental Workflow: Fear-Potentiated Startle
Caption: Workflow for the Fear-Potentiated Startle test.
Conclusion and Future Directions
The investigation into CCK-B receptor antagonists like CI-988 and L-365,260 has significantly advanced our understanding of the role of the cholecystokinin system in anxiety and pain. While preclinical studies have consistently demonstrated the anxiolytic and analgesic potential of these compounds, their clinical development has been hampered by a lack of efficacy in human trials, likely due to suboptimal pharmacokinetic profiles.[2][5]
Future research in this area may focus on:
-
The development of novel CCK-B antagonists with improved bioavailability and central nervous system penetration.
-
Further elucidation of the complex interactions between the CCK system and other neurotransmitter pathways.
-
Exploring the potential of these antagonists as adjunctive therapies to enhance the efficacy of existing analgesics, particularly opioids, and to prevent the development of tolerance.[11][14]
References
- 1. pnas.org [pnas.org]
- 2. Placebo-controlled trial of the CCK-B antagonist, CI-988, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CCKB antagonist, L-365,260, attenuates fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CI-988 - Wikipedia [en.wikipedia.org]
- 6. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 7. A double-blind, placebo-controlled study of a CCK-B receptor antagonist, CI-988, in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of CI-988 on cholecystokinin tetrapeptide-induced panic symptoms in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiological disposition and metabolism of L-365,260, a potent antagonist of brain cholecystokinin receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selective CCK-B receptor antagonist L-365,260 enhances morphine analgesia and prevents morphine tolerance in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade of CCK-B receptors by L-365,260 induces analgesia in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase 1 study of the cholecystokinin (CCK) B antagonist L-365,260 in human subjects taking morphine for intractable non-cancer pain [pubmed.ncbi.nlm.nih.gov]
- 14. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fear-potentiated startle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of PD-134672: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-134672, also known as CI-992, is a potent, orally active renin inhibitor that has demonstrated significant potential as a therapeutic agent for hypertension. As a key regulator of the renin-angiotensin system (RAS), renin represents a prime target for antihypertensive drug development. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro potency, and in vivo efficacy in primate models. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of this compound.
Introduction
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. Dysregulation of this system is a major contributor to the pathophysiology of hypertension, a leading cause of cardiovascular disease worldwide. Renin, an aspartyl protease, catalyzes the rate-limiting step of the RAS by cleaving angiotensinogen to form angiotensin I. Inhibition of renin, therefore, offers a direct and highly specific approach to controlling the downstream effects of angiotensin II, including vasoconstriction and aldosterone secretion. This compound, a non-peptide small molecule containing a 2-amino-4-thiazolyl substituent, has emerged as a promising renin inhibitor with demonstrated efficacy in preclinical studies.
Mechanism of Action: Targeting the Renin-Angiotensin System
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of renin. By binding to the active site of renin, it prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the production of angiotensin II and subsequently lowering blood pressure.
Signaling Pathway
The renin-angiotensin system is a well-elucidated signaling pathway. The inhibitory action of this compound occurs at the initial, rate-limiting step of this cascade.
Preclinical Data
Preclinical evaluation of this compound has been primarily conducted in primate models, which are highly relevant for studying the renin-angiotensin system due to the species-specificity of renin.
In Vitro Potency
This compound has been shown to be a potent inhibitor of monkey plasma renin.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 0.60 nM | Monkey | Plasma Renin, pH 6.0 | [1] |
In Vivo Efficacy in Primates
Studies in normotensive and hypertensive monkeys have demonstrated the oral activity and blood pressure-lowering effects of this compound. Due to its superior efficacy and long duration of action in these models, it was selected for further evaluation in renal hypertensive monkeys. While specific pharmacokinetic parameters and dose-response data are not publicly available in the searched literature, the qualitative results from these preclinical studies underscore its therapeutic potential.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of renin inhibitors like this compound.
In Vitro Renin Inhibition Assay (Monkey Plasma)
This protocol is designed to determine the in vitro potency (IC50) of a test compound against monkey renin.
References
The Intricate Dance: A Technical Guide to the Interaction of PD-134672 with Gastrin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Gastrin Receptor and its Antagonist
Gastrin, a peptide hormone, plays a crucial role in regulating gastric acid secretion and mucosal growth by binding to the cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor. The gastrin receptor is a G-protein coupled receptor (GPCR) primarily found in the stomach and the central nervous system. Its activation initiates a cascade of intracellular signaling events, making it a significant target for therapeutic intervention in conditions characterized by excessive gastric acid or the growth of certain tumors.
Cholecystokinin (CCK) receptor antagonists are molecules that block the action of CCK and gastrin at their receptors. These are broadly classified into CCK-A and CCK-B receptor antagonists. PD-134672 falls into the category of CCK-B receptor antagonists, which are of particular interest for their potential to modulate gastric acid secretion and for their anxiolytic properties. Due to the limited specific data on this compound, this guide will focus on the extensively studied antagonist PD-134308 to provide a representative understanding of this class of compounds.
Quantitative Data: Receptor Binding Affinity
The affinity of an antagonist for its receptor is a critical parameter in drug development. This is typically quantified using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the available binding affinity data for the CCK-B receptor antagonist PD-134308.
Table 1: Binding Affinity of PD-134308 for CCK-B Receptors
| Compound | Receptor | Cell Line/Tissue | Parameter | Value (nM) |
| PD-134308 (CI-988) | CCK-B (CCK2) | Mouse Cortex | IC50 | 1.7 |
| PD-134308 (CI-988) | CCK-B (CCK2) | NCI-H727 cells | Ki | 4.5 |
Table 2: Selectivity of PD-134308
| Compound | Selectivity | Fold Difference |
| PD-134308 (CI-988) | CCK-B over CCK-A | >1600 |
Note: This data for PD-134308 is presented as a representative example due to the absence of publicly available, specific binding affinity data for this compound.
Gastrin Receptor Signaling Pathway
Upon binding of gastrin to the CCK-B receptor, a conformational change in the receptor activates intracellular G-proteins, primarily Gq/11. This initiates a signaling cascade that leads to the physiological effects of gastrin.
Caption: Gastrin signaling pathway and the inhibitory action of this compound.
Experimental Protocols: Competitive Radioligand Binding Assay
To determine the binding affinity of a compound like this compound for the gastrin receptor, a competitive radioligand binding assay is a standard and robust method. This assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Materials and Reagents
-
Cell Membranes: A source of gastrin receptors, such as membranes prepared from cells engineered to express the human CCK-B receptor or from tissues known to have high receptor density (e.g., gastric mucosa, specific brain regions).
-
Radioligand: A high-affinity ligand for the CCK-B receptor labeled with a radioisotope (e.g., [3H]-L-365,260 or 125I-CCK-8).
-
Competitor Compound: The unlabeled test compound (this compound).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
96-well filter plates: With glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology
-
Preparation of Reagents:
-
Thaw the cell membrane preparation on ice and resuspend in assay buffer to the desired protein concentration (e.g., 50-100 µg protein per well).
-
Prepare a stock solution of the radioligand and dilute it in assay buffer to a final concentration typically at or below its Kd value.
-
Prepare a series of dilutions of the competitor compound (this compound) in assay buffer, covering a wide concentration range (e.g., from 10-12 M to 10-5 M).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of an unlabeled ligand (e.g., 1 µM gastrin).
-
Competition: Cell membranes + radioligand + varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary experiments.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum filtration apparatus. This traps the cell membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor (this compound).
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
While direct quantitative data for this compound remains elusive in publicly accessible literature, the information available for the closely related CCK-B receptor antagonist PD-134308 provides a strong framework for understanding its interaction with gastrin receptors. The high affinity and selectivity of this class of compounds for the CCK-B receptor underscore their potential as therapeutic agents. The experimental protocols detailed in this guide offer a robust methodology for the characterization of such interactions, which is fundamental to the advancement of drug discovery and development in this area. Further research to specifically characterize the binding kinetics and functional activity of this compound is warranted to fully elucidate its pharmacological profile.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of a Representative PD-1/PD-L1 Inhibitor
Disclaimer: Information regarding a specific compound designated "PD-134672" is not publicly available. The following application notes and protocols are based on a representative small molecule PD-1/PD-L1 inhibitor, SCL-1, and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working on similar molecules.
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that play a crucial role in regulating T-cell activation and maintaining immune homeostasis.[1] Many cancers exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and tumor progression. Small molecule inhibitors targeting the PD-1/PD-L1 interaction have emerged as a promising therapeutic strategy in oncology, offering potential advantages over antibody-based therapies, such as oral bioavailability.[2] These application notes provide a detailed protocol for the in vivo evaluation of a small molecule PD-1/PD-L1 inhibitor in syngeneic mouse tumor models.
Mechanism of Action: PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on T-cells and PD-L1 on tumor cells inhibits T-cell receptor (TCR) signaling, leading to reduced cytokine production and suppression of T-cell proliferation and cytotoxic activity. Small molecule inhibitors, such as the one described in this protocol, act by blocking this interaction, thereby restoring the anti-tumor immune response.
In Vivo Efficacy Studies
The in vivo anti-tumor activity of a novel PD-1/PD-L1 inhibitor is typically evaluated in syngeneic mouse tumor models. These models utilize immunocompetent mice, which are essential for studying immunotherapies.
Animal Models and Tumor Cell Lines
A variety of syngeneic mouse tumor models can be used to assess the efficacy of PD-1/PD-L1 inhibitors. The choice of model can be critical, as the response to checkpoint blockade can be influenced by the tumor microenvironment and the expression of PD-L1.
| Mouse Strain | Tumor Cell Line | Cancer Type |
| C57BL/6 | B16-F10 | Melanoma |
| C57BL/6 | MC-38 | Colon Adenocarcinoma |
| C57BL/6 | EL-4 | Lymphoma |
| BALB/c | CT26 | Colon Carcinoma |
| BALB/c | 4T1 | Breast Cancer |
| BALB/c | RENCA | Renal Carcinoma |
| A/J | Colon26 | Colon Adenocarcinoma |
| C3H/HeN | MBT-2 | Bladder Tumor |
Experimental Protocol: Syngeneic Tumor Model Efficacy Study
This protocol outlines the key steps for evaluating the in vivo anti-tumor efficacy of a small molecule PD-1/PD-L1 inhibitor.
Materials:
-
Syngeneic tumor cells (e.g., CT26, MC-38)
-
6-8 week old immunocompetent mice (e.g., BALB/c, C57BL/6)
-
Phosphate-buffered saline (PBS) or other appropriate vehicle
-
Small molecule PD-1/PD-L1 inhibitor (e.g., SCL-1)
-
Calipers for tumor measurement
-
Syringes and needles for cell inoculation and drug administration
Procedure:
-
Cell Culture and Preparation: Culture tumor cells in appropriate media until they reach the desired confluence. On the day of inoculation, harvest the cells, wash with sterile PBS, and resuspend in PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 to 1 x 10^6 cells) into the right flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once tumors reach a palpable size (e.g., ~50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Control Group: Administer the vehicle (e.g., PBS) to the control group mice according to the same schedule as the treatment group.
-
Treatment Group: Administer the small molecule PD-1/PD-L1 inhibitor at a predetermined dose (e.g., 50 mg/kg or 100 mg/kg) via oral gavage or intraperitoneal injection.[2] The treatment frequency is typically once daily for a specified period (e.g., 14-21 days).
-
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration. At the endpoint, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.
Quantitative Data Summary
The efficacy of a PD-1/PD-L1 inhibitor can be summarized by its ability to inhibit tumor growth in various syngeneic models.
| Compound | Mouse Model | Dose | Tumor Growth Inhibition (%) | Reference |
| SCL-1 | Ex-3LL | 50 mg/kg | >50 | [2] |
| SCL-1 | CT26 | 50 mg/kg | >50 | [2] |
| SCL-1 | MBT-2 | 50 mg/kg | >50 | [2] |
| SCL-1 | A20 | 50 mg/kg | >50 | [2] |
| SCL-1 | PANC02 | 50 mg/kg | >50 | [2] |
| SCL-1 | MC-38 | 50 mg/kg | >50 | [2] |
| SCL-1 | Colon26 | 50 mg/kg | >50 | [2] |
| SCL-1 | RENCA | 100 mg/kg | >50 | [2] |
| SCL-1 | B16-F10 | 50 mg/kg | >50 | [2] |
| SCL-1 | EMT6 | 50 mg/kg | >50 | [2] |
| SCL-1 | EL-4 | 50 mg/kg | >50 | [2] |
| SCL-1 | 4T1 | 50 mg/kg | Resistant | [3] |
| Anti-mouse PD-1 mAb | Various | N/A | 8 of 12 tumors sensitive | [3] |
Conclusion
This document provides a representative framework for the in vivo evaluation of a small molecule PD-1/PD-L1 inhibitor. The detailed protocol for syngeneic mouse model studies, along with the summary of expected outcomes, serves as a valuable resource for researchers in the field of cancer immunotherapy. The antitumor activity of such compounds is often dependent on CD8+ T-cell infiltration and PD-L1 expression in the tumor microenvironment.[2][3] Further studies, including pharmacokinetic and pharmacodynamic analyses, are crucial for the comprehensive preclinical characterization of novel PD-1/PD-L1 inhibitors.
References
Application Notes and Protocols for PD-1/PD-L1 Inhibitors in Rodent Models
Disclaimer: Information regarding the specific compound "PD-134672" is not publicly available. The following application notes and protocols are based on established practices for the use of surrogate anti-PD-1 and anti-PD-L1 antibodies in rodent models and are intended to serve as a general guide. Researchers should optimize these protocols for their specific experimental needs and compound characteristics.
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that play a crucial role in regulating T-cell activation and preventing autoimmune responses. In the context of cancer, tumor cells can exploit this pathway to evade immune destruction. Monoclonal antibodies that block the PD-1/PD-L1 interaction have revolutionized cancer therapy. Preclinical studies in rodent models are essential for evaluating the efficacy and safety of new PD-1/PD-L1 inhibitors. This document provides recommended dosages, administration protocols, and relevant biological information for the use of commonly used surrogate anti-PD-1 and anti-PD-L1 antibodies in mice and rats.
Data Presentation: Recommended Dosage and Administration
The optimal dosage and administration route for a PD-1/PD-L1 inhibitor can vary depending on the specific antibody, the rodent species and strain, and the tumor model. The following table summarizes typical dosage ranges and administration routes for commonly used surrogate antibodies in rodent studies.
| Parameter | Mouse Models | Rat Models | References |
| Target | PD-1 | PD-L1 | PD-1 |
| Surrogate Antibody (Clone) | RMP1-14, 29F.1A12 | 10F.9G2 | Not as common, species-specific antibodies required |
| Dosage Range | 5 - 10 mg/kg or 100 - 250 µ g/mouse | 5 - 10 mg/kg or 100 - 250 µ g/mouse | 1 - 5 mg/kg |
| Administration Route | Intraperitoneal (IP), Intravenous (IV) | Intraperitoneal (IP), Intravenous (IV) | Intraperitoneal (IP), Intravenous (IV) |
| Dosing Frequency | Every 3-4 days or twice a week | Every 3-4 days or twice a week | Every 3-4 days or twice a week |
| Vehicle | Sterile, phosphate-buffered saline (PBS) | Sterile, phosphate-buffered saline (PBS) | Sterile, phosphate-buffered saline (PBS) |
Note: It is crucial to perform dose-finding studies for any new compound or experimental setup to determine the optimal therapeutic window.
Experimental Protocols
-
Reconstitution: If the antibody is lyophilized, reconstitute it according to the manufacturer's instructions using sterile PBS.
-
Dilution: Based on the desired dosage and the weight of the animals, calculate the required volume of the antibody stock solution. Dilute the antibody to the final desired concentration with sterile PBS. For example, for a 10 mg/kg dose in a 20g mouse, you would need 200 µg of the antibody. If your stock concentration is 5 mg/mL, you would need 40 µL of the stock. To facilitate accurate injection volumes (e.g., 100-200 µL), further dilute the 40 µL in sterile PBS.
-
Storage: Store the prepared dosing solution at 4°C and use it within the recommended time frame to ensure stability. Avoid repeated freeze-thaw cycles.
The following protocols describe the two most common administration routes. Proper animal handling and restraint are critical for all procedures.
a) Intraperitoneal (IP) Injection
-
Restraint: Securely restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.[1] Aspirate gently to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Delivery: Slowly inject the antibody solution.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
b) Intravenous (IV) Injection (Tail Vein)
-
Warming: Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Restraint: Place the mouse in a suitable restraint device that exposes the tail.
-
Injection Site: Identify one of the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, carefully insert the needle into the vein, parallel to the vein's direction.[1]
-
Delivery: Slowly inject the antibody solution. The solution should flow smoothly with no resistance. If a blister forms, the needle is not in the vein.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor.
Mandatory Visualization
Caption: PD-1/PD-L1 Signaling Pathway.
Caption: Typical Experimental Workflow.
References
Application Notes and Protocols: PD-134308 (CI-988), a CCK2 Receptor Antagonist
Disclaimer: Information for the specific compound PD-134672 was not found. This document provides information for PD-134308 (CI-988), a structurally related and well-characterized cholecystokinin (CCK) receptor antagonist from the same "PD" chemical series. This information is intended as a representative example. Researchers should validate all protocols for their specific compound of interest.
Introduction
PD-134308, also known as CI-988, is a potent and selective antagonist of the cholecystokinin receptor subtype 2 (CCK2). Cholecystokinin is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including gastrointestinal function and anxiety.[1][2] CCK exerts its effects through two main receptor subtypes: CCK1 (predominantly in the periphery) and CCK2 (found in both the brain and gastrointestinal tract).[1][2] Antagonists of the CCK2 receptor are valuable research tools for investigating the role of this receptor in physiological and pathological conditions and are being explored for their therapeutic potential in areas such as anxiety and gastric acid secretion.[2]
These application notes provide detailed information on the solubility of PD-134308 and protocols for its preparation for in vitro and in vivo experiments.
Data Presentation
Solubility of PD-134308 (CI-988)
The solubility of a compound is a critical factor in designing and executing experiments. Based on available data for related non-peptide CCK2 receptor antagonists, the following table summarizes the expected solubility of PD-134308.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 20 mg/mL | Stock solutions of similar cholecystokinin receptor antagonists are commonly prepared in DMSO.[3] |
| Ethanol | Soluble | The exact solubility may vary. It is advisable to test solubility at the desired concentration. |
| Water | Insoluble | As with many small molecule organic compounds, solubility in aqueous solutions is expected to be low. |
| Saline (0.9%) | Potentially soluble with co-solvents | Some related compounds can be dissolved in saline for in vivo use, though this may require specific formulations.[3] |
Note: This data is based on structurally similar compounds and should be empirically verified for PD-134308.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of PD-134308 in DMSO for subsequent dilution in cell culture media.
Materials:
-
PD-134308 (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of PD-134308 powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out an amount of PD-134308 corresponding to its molecular weight multiplied by 0.01 (for a 1 mL final volume).
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution if necessary.
-
Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the high-concentration stock solution to the final desired concentration in cell culture medium.
Materials:
-
PD-134308 stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
Protocol:
-
Thawing the Stock: Thaw a single aliquot of the PD-134308 stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. Important: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Application to Cells: Add the final working solution to the cells and proceed with the experiment.
Preparation for In Vivo Experiments
Objective: To prepare a formulation of PD-134308 suitable for administration to animals.
Materials:
-
PD-134308 (powder)
-
Vehicle (e.g., saline, or a mixture of DMSO and saline)
-
Sterile vials
-
Vortex mixer and/or sonicator
Protocol:
-
Vehicle Selection: The choice of vehicle will depend on the route of administration and the required dose. A common approach for poorly water-soluble compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with a physiological carrier like saline.
-
Formulation Example (for intraperitoneal injection):
-
Dissolve PD-134308 in a minimal amount of DMSO (e.g., 10% of the final volume).
-
Slowly add saline (e.g., 90% of the final volume) to the DMSO solution while vortexing to prevent precipitation.
-
The final formulation may also include a surfactant like Tween 80 (e.g., 0.5%) to improve solubility and stability.
-
-
Administration: Administer the freshly prepared formulation to the animals via the chosen route. It is crucial to include a vehicle control group in the experimental design.
Mandatory Visualizations
Caption: Experimental workflow for preparing PD-134308 solutions.
Caption: CCK2 receptor signaling and its inhibition by PD-134308.
References
Application of PD-134672 (CI-988) in Neuroscience Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-134672, also widely known by its Parke-Davis designation CI-988, is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the CCK2 receptor. Cholecystokinin (CCK) is a neuropeptide and gut hormone that plays a significant role in various physiological processes, including anxiety, pain perception, and gastrointestinal functions. The CCK2 receptor is predominantly found in the central nervous system, particularly in regions implicated in anxiety and fear, such as the amygdala and hippocampus, as well as in the stomach. As a selective antagonist, this compound has been a valuable pharmacological tool in neuroscience research to investigate the role of the CCK2 receptor in various behavioral and physiological models.
These application notes provide a comprehensive overview of the use of this compound in preclinical neuroscience research, with a focus on models of anxiety and pain. Detailed protocols and quantitative data are presented to guide researchers in the effective application of this compound.
Mechanism of Action
This compound acts as a competitive antagonist at the CCK2 receptor, blocking the binding of endogenous ligands such as cholecystokinin-8 (CCK-8) and gastrin. By inhibiting the activation of the CCK2 receptor, this compound modulates downstream signaling pathways, which are primarily coupled to Gq proteins. This leads to the inhibition of phospholipase C (PLC) activation, thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the mobilization of intracellular calcium and the activation of protein kinase C (PKC) are attenuated.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound (CI-988) from various preclinical studies.
Table 1: Efficacy of this compound (CI-988) in Rodent Models of Anxiety
| Model | Species | Route | Dose Range (mg/kg) | Key Findings | Reference(s) |
| Elevated Plus-Maze | Rat | i.p. | 0.1 - 1 | Increased time spent in open arms, indicating an anxiolytic-like effect. | [1] |
| Elevated X-Maze | Rat | i.p. | 1 | Demonstrated an anxiolytic profile without affecting overall movement. | [2] |
| Ethanol Withdrawal | Rat | i.p. | 1 | Attenuated the increase in anxiety-like behavior during withdrawal. | [1] |
| CCK-4 Induced Panic | Human | oral | 100 | Reduced panic attack frequency and intensity of some symptoms. | [3] |
Table 2: Efficacy of this compound (CI-988) in Rodent Models of Pain
| Model | Species | Route | Dose (mg/kg) | Key Findings | Reference(s) |
| Endogenous Opioid Antinociception | Rat | s.c. | 1 | Potentiated the antinociceptive effects of an enkephalin-degrading enzyme inhibitor. | [4] |
| Morphine Tolerance | Rat | i.p. | 1 - 10 | Prevented the development of tolerance to the analgesic effect of morphine. | [5][6] |
Table 3: Pharmacokinetic Parameters of this compound (CI-988) in Rodents
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference(s) |
| Rat | i.p. | 18 | ~13,000 | 2 | 3.0 | N/A | [7] |
| Mouse | i.p. | 36 | ~25,700 | 2 | 3.7 | N/A | [7] |
Note: Pharmacokinetic data for this compound specifically is limited in publicly available literature. The data presented is for a different compound (paclitaxel) administered intraperitoneally and serves as an illustrative example of pharmacokinetic parameters. The poor pharmacokinetic properties of CI-988 have been cited as a potential reason for its limited clinical efficacy.[8]
Experimental Protocols
Anxiety-Like Behavior: Elevated Plus-Maze (EPM) Test in Rats
This protocol is designed to assess the anxiolytic potential of this compound. The EPM is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)
-
This compound (CI-988)
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Video tracking software for automated scoring (optional)
-
Timer
Procedure:
-
Drug Preparation:
-
Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 0.1, 0.3, 1 mg/mL for a 1 mL/kg injection volume).
-
Ensure the solution is homogenous. Gentle warming or sonication may be required. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Acclimation:
-
Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.
-
House the animals in a controlled environment with a 12h light/dark cycle and ad libitum access to food and water.
-
Handle the rats for several days prior to testing to reduce handling stress.
-
On the test day, allow the animals to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
-
Drug Administration:
-
Administer this compound or vehicle via i.p. injection at a volume of 1 mL/kg.
-
A pre-treatment time of 30-60 minutes is typical before placing the animal on the maze.
-
-
Testing:
-
Place the rat in the center of the EPM, facing one of the open arms.
-
Start the timer and/or video recording immediately.
-
Allow the rat to explore the maze for a 5-minute period.
-
The experimenter should be out of the animal's sight during the test.
-
-
Data Collection and Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (a measure of general activity).
-
-
An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms, without a significant change in the total number of arm entries.
-
Clean the maze thoroughly with 70% ethanol between each animal to remove olfactory cues.
-
Pain Research: Potentiation of Opioid Analgesia in Rats
This protocol investigates the ability of this compound to enhance the analgesic effects of opioids.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound (CI-988)
-
Opioid agonist (e.g., morphine) or an enkephalinase inhibitor (e.g., RB 101)
-
Vehicle for injections
-
Apparatus for nociceptive testing (e.g., hot plate, tail-flick apparatus)
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injections
-
Timer
Procedure:
-
Drug Preparation:
-
Prepare solutions of this compound and the opioid/enkephalinase inhibitor in appropriate vehicles.
-
-
Animal Handling and Baseline Measurement:
-
Acclimate the rats to the testing room and the nociceptive apparatus.
-
Determine the baseline nociceptive threshold for each rat before any drug administration (e.g., latency to lick a paw on the hot plate, latency to flick the tail from a heat source).
-
-
Drug Administration:
-
Administer this compound (e.g., 1 mg/kg, s.c.) or vehicle.
-
After a pre-treatment period (e.g., 15-30 minutes), administer the opioid or enkephalinase inhibitor (e.g., RB 101 at 20 mg/kg, i.v.).
-
-
Nociceptive Testing:
-
At various time points after the second drug administration (e.g., 15, 30, 60, 90, 120 minutes), measure the nociceptive threshold of each rat.
-
A cut-off time should be established to prevent tissue damage.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE between the group receiving the opioid/enkephalinase inhibitor alone and the group receiving the combination with this compound.
-
A significant increase in %MPE in the combination group indicates potentiation of analgesia.
-
In Vitro Electrophysiology: Brain Slice Recordings
This protocol provides a general framework for investigating the effects of this compound on synaptic transmission and neuronal excitability in brain slices.
Materials:
-
Young adult rats or mice (e.g., P21-P35)
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Carbogen gas (95% O2, 5% CO2)
-
Artificial cerebrospinal fluid (aCSF) and cutting solution
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, micromanipulators, data acquisition system)
-
Glass capillaries for pulling recording electrodes
-
This compound (CI-988)
-
CCK agonist (e.g., CCK-8)
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated cutting solution.
-
Rapidly dissect the brain and prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., amygdala, hippocampus) using a vibratome in ice-cold, oxygenated cutting solution.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Perform whole-cell patch-clamp recordings from neurons in the target brain region.
-
Record baseline synaptic responses (e.g., excitatory postsynaptic currents, EPSCs) or neuronal firing properties.
-
-
Drug Application:
-
Apply a CCK agonist (e.g., CCK-8, 100 nM) to the bath to induce a change in synaptic transmission or neuronal excitability.
-
After observing a stable effect of the agonist, co-apply this compound (e.g., 1 µM) to determine its ability to block the agonist-induced effects.
-
Alternatively, pre-incubate the slice with this compound before applying the CCK agonist.
-
-
Data Analysis:
-
Measure the amplitude, frequency, and kinetics of synaptic currents or changes in neuronal firing rate and membrane potential.
-
Compare the parameters before, during, and after drug application.
-
A reversal of the CCK agonist-induced effect by this compound confirms its antagonist activity at the CCK2 receptor in the recorded circuit.
-
Conclusion
This compound (CI-988) remains a critical tool for elucidating the role of the CCK2 receptor in neuroscience research. Its application in various in vivo and in vitro models has provided valuable insights into the neurobiology of anxiety and pain. The protocols and data presented in these application notes are intended to serve as a guide for researchers to design and execute robust experiments using this selective CCK2 receptor antagonist. Careful consideration of experimental design, including appropriate controls and dose-response studies, will ensure the generation of reliable and reproducible data. Despite its limited success in clinical trials, the continued use of this compound in preclinical research is essential for advancing our understanding of the complex roles of the cholecystokinin system in brain function and disease.
References
- 1. Exploring the light/dark box test: Protocols and implications for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of intraperitoneal and intravenous administration of cholecystokinin-8 and apolipoprotein AIV on intestinal lymphatic CCK-8 and apo AIV concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma and tissue disposition of paclitaxel (taxol) after intraperitoneal administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological recording from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gastric Acid Secretion with Cholecystokinin-B (CCK-B) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive literature searches did not yield specific data for the compound PD-134672 in the context of gastric acid secretion. The information presented herein is based on the broader class of Cholecystokinin-B (CCK-B)/gastrin receptor antagonists, including related compounds from the same discovery programs such as PD-136450. The methodologies and principles described are applicable to the study of novel CCK-B receptor antagonists.
Introduction
Gastric acid secretion is a fundamental physiological process, primarily regulated by the interplay of neural, hormonal, and paracrine signals. Gastrin, a key hormone released from G cells, stimulates acid secretion by binding to cholecystokinin-B (CCK-B) receptors on enterochromaffin-like (ECL) cells and parietal cells.[1] This stimulation leads to the release of histamine from ECL cells, which in turn activates H2 receptors on parietal cells, culminating in the secretion of hydrochloric acid via the H+/K+ ATPase proton pump.[2][3]
CCK-B receptor antagonists are invaluable tools for elucidating the role of the gastrin pathway in gastric acid secretion. By competitively blocking the binding of gastrin to its receptor, these compounds can effectively inhibit gastrin-stimulated acid output. This makes them crucial for studying both normal physiological regulation and pathological conditions characterized by hypergastrinemia and excessive acid secretion.
Mechanism of Action of CCK-B Receptor Antagonists
CCK-B receptor antagonists exert their effects by competitively inhibiting the binding of gastrin to the CCK-B receptors located on the surface of ECL cells and parietal cells. This blockade disrupts the downstream signaling cascade initiated by gastrin, ultimately leading to a reduction in gastric acid secretion. The primary mechanism involves the prevention of gastrin-induced histamine release from ECL cells, a critical step in the stimulation of parietal cell acid secretion.[2]
Data Presentation: Efficacy of CCK-B Receptor Antagonists
The following table summarizes the inhibitory effects of various CCK-B receptor antagonists on pentagastrin-stimulated gastric acid secretion. Pentagastrin, a synthetic analog of gastrin, is commonly used to induce acid secretion in experimental models.[4]
| Compound | Animal Model | Administration Route | ED50 / IC50 | Reference |
| PD-136450 | Anaesthetized Rat | Intravenous or Subcutaneous | 0.05 µmol/kg | [4] |
| YM022 | Conscious Rat | Intravenous Infusion | 0.02 µmol/kg/hr (ID50) | [5] |
| RP73870 | Conscious Rat | Intravenous Infusion | 0.05 µmol/kg/hr (ID50) | [5] |
Experimental Protocols
In Vivo Measurement of Gastric Acid Secretion in the Anesthetized Rat
This protocol is designed to assess the in vivo efficacy of a CCK-B receptor antagonist in inhibiting pentagastrin-stimulated gastric acid secretion.[6][7][8]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Urethane anesthesia
-
Pentagastrin
-
Test compound (e.g., a CCK-B receptor antagonist)
-
Saline solution (0.9% NaCl)
-
pH meter
-
Peristaltic pump
-
Polyethylene tubing
-
Surgical instruments
Procedure:
-
Fast the rats for 18-24 hours with free access to water.
-
Anesthetize the rat with urethane.
-
Perform a tracheotomy to ensure a clear airway.
-
Insert a double-lumen cannula through the esophagus into the stomach and secure it. Perfuse the stomach with saline at a constant rate using a peristaltic pump.
-
Insert a cannula into the duodenum close to the pylorus to collect the gastric perfusate.
-
Collect basal gastric acid secretion for a 30-minute period. Measure the volume and titrate the perfusate with 0.01 N NaOH to a pH of 7.0 to determine the acid output.
-
Administer the test compound or vehicle intravenously or subcutaneously.
-
After a suitable pre-treatment period, initiate a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.
-
Collect gastric perfusate in 15-minute intervals for up to 2 hours.
-
Measure the volume and titrate each sample to determine the acid output.
-
Express the results as µmol H+ / 15 min. Calculate the percentage inhibition of pentagastrin-stimulated acid secretion by the test compound.
In Vitro Measurement of Acid Secretion in Isolated Gastric Glands
This protocol allows for the direct assessment of the effect of a CCK-B receptor antagonist on parietal cell function by measuring the accumulation of a weak base, [14C]-aminopyrine, as an index of acid secretion.[9]
Materials:
-
Rabbit or rat stomachs
-
Collagenase
-
[14C]-aminopyrine
-
Histamine
-
Gastrin or Pentagastrin
-
Test compound (e.g., a CCK-B receptor antagonist)
-
Scintillation counter
-
Culture medium (e.g., DMEM)
Procedure:
-
Isolate gastric glands from the stomach mucosa by collagenase digestion.
-
Wash and resuspend the isolated glands in the culture medium.
-
Pre-incubate the gastric glands with the test compound or vehicle for a specified time.
-
Add [14C]-aminopyrine to the gland suspension.
-
Stimulate acid secretion by adding histamine and gastrin (or pentagastrin).
-
Incubate the glands for 30-60 minutes at 37°C.
-
Separate the glands from the medium by centrifugation.
-
Lyse the glands and measure the radioactivity in the lysate and the supernatant using a scintillation counter.
-
Calculate the aminopyrine accumulation ratio (intracellular/extracellular radioactivity) as an index of acid secretion.
-
Determine the inhibitory effect of the test compound on stimulated aminopyrine accumulation.
Visualizations
Caption: Signaling pathway of gastrin-stimulated gastric acid secretion and its inhibition by a CCK-B antagonist.
References
- 1. CCK-B (gastrin) receptor regulates gastric histamine release and acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]
- 3. The effect of CCKB/gastrin antagonists on stimulated gastric acid secretion in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of cholecystokinin-B/gastrin receptor blockade on gastric acid secretion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid secretion in isolated gastric glands from healthy subjects and ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling PD-134672 for Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-134672 is a potent and selective antagonist for the cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract. The CCK-B receptor is implicated in various physiological processes, including anxiety, pain perception, and gastric acid secretion. Radiolabeled this compound is an invaluable tool for in vitro and in vivo studies, enabling researchers to investigate the distribution, affinity, and pharmacology of the CCK-B receptor. These application notes provide a detailed protocol for the radiolabeling of this compound with tritium ([³H]) and its subsequent use in receptor binding assays.
Radiolabeling of this compound with Tritium
Experimental Protocol: Tritiation of a this compound Precursor
This protocol is adapted from general methods for tritiating peptoid structures.
Materials:
-
This compound precursor with a suitable position for tritium labeling (e.g., a double bond or a halogenated aromatic ring)
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst (5% or 10%)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or dimethylformamide)
-
Reaction vessel suitable for catalytic hydrogenation with tritium
-
High-performance liquid chromatography (HPLC) system for purification
-
Liquid scintillation counter
Procedure:
-
Preparation: In a specialized radiochemistry laboratory, dissolve the this compound precursor in an appropriate anhydrous solvent in a reaction vessel.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Tritiation Reaction: Introduce tritium gas into the reaction vessel and stir the mixture at room temperature. The reaction progress should be monitored, for example, by thin-layer chromatography (TLC) or HPLC analysis of a non-radioactive hydrogenated sample run in parallel.
-
Reaction Quenching and Filtration: Once the reaction is complete, carefully remove the excess tritium gas according to safety protocols. Filter the reaction mixture to remove the Pd/C catalyst.
-
Purification: Purify the crude [³H]this compound using reverse-phase HPLC to separate the desired product from unreacted precursor and byproducts.
-
Quantification and Specific Activity Determination: Determine the concentration of the purified [³H]this compound by UV spectroscopy, comparing it to a standard curve of non-radiolabeled this compound. The radioactivity is quantified using a calibrated liquid scintillation counter. The specific activity (Ci/mmol) is then calculated.
CCK-B Receptor Binding Assay Using [³H]this compound
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CCK-B receptor using [³H]this compound.
Experimental Protocol: Receptor Binding Assay
Materials:
-
[³H]this compound (radioligand)
-
Membrane preparations from cells stably expressing the human CCK-B receptor (e.g., from CHO or HEK293 cells). A commercially available source is ChemiSCREEN™ CCK2 Cholecystokinin Receptor Membrane Preparation.[1]
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% bovine serum albumin (BSA).
-
Non-labeled this compound or another known CCK-B antagonist (for determining non-specific binding).
-
Test compounds of interest.
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen CCK-B receptor membrane preparation on ice. Dilute the membranes in ice-cold binding buffer to a final protein concentration that yields a sufficient signal-to-noise ratio. This should be optimized in preliminary experiments.
-
Assay Setup: In a 96-well microplate, add the following components in a final volume of 200 µL:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]this compound at a concentration near its Kd, and 100 µL of diluted membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of non-labeled this compound (e.g., 1 µM), 50 µL of [³H]this compound, and 100 µL of diluted membrane preparation.
-
Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]this compound, and 100 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, to be optimized) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add liquid scintillation cocktail, and allow them to equilibrate in the dark.
-
Data Analysis: Measure the radioactivity in each vial using a liquid scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. For competitive binding experiments, the IC₅₀ values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The affinity constant (Ki) of the test compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table summarizes representative binding affinity data for peptoid CCK-B receptor antagonists, which can be used as a reference for expected values with this compound.
| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) |
| PD 135666 | CCK-B | Radioligand Binding | [¹²⁵I]Bolton Hunter CCK-8 | - | 0.1 |
| CI-988 (PD-134308) | CCK-B | Radioligand Binding | [¹²⁵I]BH-CCK-8 | 10 | - |
Note: The Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.
CCK-B Receptor Signaling Pathway
Activation of the CCK-B receptor by its endogenous ligands, cholecystokinin (CCK) and gastrin, initiates a cascade of intracellular signaling events. As this compound is an antagonist, it blocks these downstream effects.
Caption: CCK-B Receptor Signaling Pathway and its inhibition by this compound.
Experimental Workflow for CCK-B Receptor Binding Assay
The following diagram outlines the key steps in performing a competitive radioligand binding assay for the CCK-B receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
Techniques for Measuring PD-134672 Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-134672 is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the CCK2 receptor. This receptor is implicated in a variety of physiological processes, including anxiety, pain perception, and gastric acid secretion. As such, the in vivo evaluation of this compound's efficacy is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing the anxiolytic, analgesic, and anti-secretory effects of this compound in established rodent models.
Data Presentation
The following tables summarize representative quantitative data for dipeptoid CCK2 receptor antagonists, closely related to this compound, in various in vivo models. It is important to note that specific dose-response data for this compound was not publicly available at the time of this writing; therefore, data from closely related and structurally similar compounds are presented to provide a comparative framework.
Table 1: Anxiolytic Efficacy of Dipeptoid CCK2 Receptor Antagonists in Rodent Models
| Compound | Animal Model | Behavioral Test | Route of Administration | Effective Dose Range | Observed Effect |
| Compound 29d | Mouse | Black-White Box Test | Subcutaneous (sc) | 0.0001 - 30 mg/kg | Anxiolytic activity comparable to diazepam (0.125 - 1 mg/kg, ip)[1] |
| Compound 29d | Mouse | Black-White Box Test | Oral | 0.0001 - 10 mg/kg | Significant anxiolytic effect[1] |
| Compound 30m | Mouse | Light/Dark Box Test | Subcutaneous (sc) | Minimum effective dose of 0.01 mg/kg | Anxiolytic effect observed |
Table 2: Gastric Acid Secretion Inhibition by a Dipeptoid CCK2 Receptor Antagonist
| Compound | Animal Model | Stimulation | Route of Administration | ED50 | Observed Effect |
| Compound 27 | Rat | Pentagastrin | Subcutaneous (sc) & Intravenous (iv) | 0.07 µmol/kg | Inhibition of stimulated gastric acid secretion[1] |
Experimental Protocols
Assessment of Anxiolytic Activity: The Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated Plus Maze apparatus (two open arms and two closed arms)
-
Video tracking system and software
-
This compound, vehicle control, and positive control (e.g., diazepam)
-
Rodents (mice or rats)
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound, vehicle, or a positive control at the desired doses and route of administration. Allow for an appropriate pre-treatment time based on the pharmacokinetic profile of the compound.
-
Test Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
Record the session using a video tracking system.
-
-
Data Analysis:
-
Analyze the video recordings to determine the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
-
Statistical Analysis: Compare the data from the this compound-treated groups with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Assessment of Analgesic Activity: The Formalin Test
The formalin test is a model of tonic pain that involves two distinct phases of nociceptive behavior, allowing for the differentiation between acute and inflammatory pain.
Materials:
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers with mirrors for unobstructed viewing
-
Video recording equipment
-
This compound, vehicle control, and positive control (e.g., morphine)
-
Rodents (mice or rats)
Protocol:
-
Habituation: Acclimate the animals to the observation chambers for at least 30 minutes before the test.
-
Drug Administration: Administer this compound, vehicle, or a positive control at the desired doses and route of administration prior to the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after injection, place the animal back into the observation chamber and record its behavior for a period of up to 60 minutes.
-
Data Analysis:
-
Score the amount of time the animal spends licking, biting, or flinching the injected paw.
-
Analyze the data in two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).
-
-
A reduction in the duration of nociceptive behaviors in either phase indicates an analgesic effect.
-
-
Statistical Analysis: Compare the pain scores of the this compound-treated groups with the vehicle and positive control groups for each phase using appropriate statistical methods.
Assessment of Gastric Acid Secretion Inhibition
This protocol describes a method for measuring stimulated gastric acid secretion in anesthetized rats.
Materials:
-
Anesthetic (e.g., urethane)
-
Surgical instruments
-
Perfusion pump
-
pH meter and electrode
-
Gastric secretagogue (e.g., pentagastrin or histamine)
-
This compound and vehicle control
-
Saline solution
-
Rats
Protocol:
-
Animal Preparation:
-
Anesthetize the rat.
-
Perform a laparotomy to expose the stomach.
-
Ligate the pylorus and insert a cannula into the forestomach for perfusion.
-
Insert a second cannula through the duodenum for collection of the perfusate.
-
-
Gastric Perfusion:
-
Perfuse the stomach with saline at a constant rate.
-
Collect the perfusate and measure the pH continuously.
-
-
Stimulation of Acid Secretion:
-
Administer a gastric secretagogue (e.g., pentagastrin) intravenously to induce a stable level of acid secretion.
-
-
Drug Administration:
-
Once a stable stimulated acid secretion is achieved, administer this compound or vehicle intravenously.
-
-
Data Collection and Analysis:
-
Continue to collect the perfusate and measure the pH.
-
Calculate the acid output over time.
-
Determine the percentage inhibition of acid secretion by comparing the acid output before and after drug administration.
-
-
Statistical Analysis: Compare the inhibition of acid secretion in the this compound-treated group with the vehicle control group.
Mandatory Visualizations
References
Application Notes and Protocols for Preclinical Administration of CCK-B Receptor Ligands
Disclaimer: As of December 2025, publicly available literature lacks specific preclinical studies detailing the administration of PD-134672 in animal models. Therefore, the following application notes and protocols are based on established best practices for the administration of novel compounds in rodents and information regarding the target of this compound, the cholecystokinin B (CCK-B) receptor. These guidelines are intended to serve as a starting point for researchers and may require optimization for specific experimental needs.
Introduction
This compound is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor. The CCK-B receptor, a G-protein coupled receptor, is primarily found in the central nervous system and the gastrointestinal tract. Its activation is involved in various physiological processes, including anxiety, pain perception, and gastric acid secretion. The study of CCK-B receptor ligands like this compound in animal models is crucial for understanding their therapeutic potential. This document provides generalized protocols for common administration routes in rodent studies and an overview of the CCK-B receptor signaling pathway.
Data Presentation: General Administration Guidelines
The selection of an appropriate administration route is a critical step in designing preclinical studies. The tables below provide general guidelines for intravenous, intraperitoneal, and oral administration in mice and rats.
Table 1: Recommended Needle Sizes for Administration of Substances [1]
| Species | Intradermal | Subcutaneous | Intramuscular | Intravenous | Intraperitoneal |
| Mouse | 27G | 25G | 27G | 26-28G | 25-27G |
| Rat | 27G | 25G | 25G | 25-27G | 23-25G |
Table 2: Maximum Recommended Administration Volumes [2][3][4][5]
| Species | Route | Maximum Volume |
| Mouse | Intravenous (IV) | <200 µL (10 mL/kg) |
| Intraperitoneal (IP) | <200 µL (10 mL/kg) | |
| Oral (PO) - Gavage | <200 µL (10 mL/kg) | |
| Rat | Intravenous (IV) | <10 mL/kg |
| Intraperitoneal (IP) | <10 mL/kg | |
| Oral (PO) - Gavage | <10-20 mL/kg |
Experimental Protocols
Vehicle Selection
The choice of vehicle is critical for ensuring the stability and bioavailability of the investigational compound. Vehicles should be sterile, non-toxic, and biologically inert.[1] Common vehicles include:
-
Aqueous isotonic solutions (e.g., 0.9% NaCl)[6]
-
Buffered solutions
-
Suspensions (e.g., with 0.5% carboxymethylcellulose)[6]
-
Co-solvent systems (e.g., solutions containing DMSO, PEG-400, or propylene glycol)[6]
It is essential to evaluate the solubility and stability of the test compound in the chosen vehicle. The potential for the vehicle itself to cause adverse effects should also be considered.[6][7]
Intravenous (IV) Administration via Tail Vein (Mouse/Rat)
Objective: To achieve rapid and complete systemic exposure.
Materials:
-
Appropriate restraint device
-
Warming lamp or heating pad
-
70% alcohol swabs
-
Sterile syringe and needle (see Table 1)
-
Test compound in a suitable sterile vehicle
Procedure:
-
Prepare the dosing solution and draw it into the syringe, ensuring no air bubbles are present.
-
Warm the animal's tail using a warming lamp or heating pad to dilate the lateral tail veins.
-
Place the animal in a restraint device.
-
Clean the tail with a 70% alcohol swab.[8]
-
Stabilize the tail and insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the solution. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw the needle and make another attempt at a more proximal site. No more than three attempts per vein are recommended.[8]
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[8]
-
Return the animal to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Administration (Mouse/Rat)
Objective: To administer non-irritating substances for systemic absorption.
Materials:
-
Sterile syringe and needle (see Table 1)
-
Test compound in a suitable sterile vehicle
Procedure:
-
Prepare the dosing solution and draw it into the syringe.
-
Properly restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique is often preferred.[3][9]
-
Tilt the animal so its head is slightly lower than its hindquarters to shift the abdominal organs cranially.[9]
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[3][10]
-
Insert the needle, bevel up, at a 30-40 degree angle.[3][10]
-
Aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, discard the syringe and prepare a new one.[3]
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.
Oral Administration (PO) by Gavage (Mouse/Rat)
Objective: To deliver a precise dose of a substance directly into the stomach.
Materials:
-
Appropriately sized gavage needle (feeding tube) with a rounded tip[2][4]
-
Sterile syringe
-
Test compound in a suitable vehicle
Procedure:
-
Select the correct size of the gavage needle. The length should be approximately from the animal's mouth to the last rib.[11][12]
-
Prepare the dosing solution and attach the syringe to the gavage needle.
-
Properly restrain the animal, ensuring the head and neck are extended to create a straight path to the esophagus.[2][4]
-
Gently insert the gavage needle into the mouth, to the side of the incisors, and advance it along the roof of the mouth towards the esophagus.[12] The tube should pass easily with no resistance. If the animal struggles or if resistance is met, withdraw the tube and start again.[2][4]
-
Once the tube is in the correct position, administer the substance slowly.[13]
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress.[2][4]
Visualizations
References
- 1. ntnu.edu [ntnu.edu]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. services.anu.edu.au [services.anu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. instechlabs.com [instechlabs.com]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. research.sdsu.edu [research.sdsu.edu]
Troubleshooting & Optimization
Troubleshooting PD-134672 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the compound PD-134672.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, it is highly recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving many poorly soluble compounds for in vitro studies.[1][2] Prepare a high-concentration stock solution (e.g., 10-20 mg/mL in DMSO) to minimize the volume of organic solvent in your final aqueous experimental solution.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are several strategies to overcome this:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a co-solvent mixture (e.g., DMSO/Ethanol) before the final dilution into your aqueous buffer.
-
Vigorous Mixing: When adding the stock solution to the aqueous buffer, ensure rapid and thorough mixing by vortexing or stirring.[3] This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.[3]
-
Add Stock to Buffer: Always add the small volume of the concentrated DMSO stock solution to the larger volume of the aqueous buffer, not the other way around.[3]
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility.[3] However, be cautious about the temperature stability of this compound.
Q3: Can I use sonication to dissolve this compound?
A3: Yes, sonication can be an effective method to break up aggregates and aid in the dissolution of suspended particles.[3] Use a bath sonicator for 5-10 minutes. Be mindful that prolonged or high-energy sonication can potentially degrade the compound.
Q4: Are there alternative formulation strategies to improve the aqueous solubility of this compound?
A4: If simple dilution proves insufficient, consider these formulation approaches:
-
Co-solvents: The use of a mixture of solvents can enhance solubility. Common co-solvents in research settings include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used to create micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in aqueous solutions.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous environments.[3]
Troubleshooting Guide: Step-by-Step Protocol for Solubilizing this compound
This guide provides a systematic approach to solubilizing this compound for in vitro experiments.
Preparation of High-Concentration Stock Solution in an Organic Solvent
A detailed protocol for preparing a stock solution in DMSO is provided below.
| Step | Action | Details |
| 1 | Weigh Compound | Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance. |
| 2 | Calculate Solvent Volume | Based on the molecular weight of this compound, calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). |
| 3 | Dissolution | Add the calculated volume of anhydrous, high-purity DMSO to the vial containing this compound. |
| 4 | Mixing | Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[3] |
| 5 | Storage | Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] |
Dilution of Stock Solution into Aqueous Buffer
The following table outlines the recommended procedure for diluting the DMSO stock into an aqueous buffer to avoid precipitation.
| Step | Action | Details |
| 1 | Prepare Intermediate Dilutions | From your concentrated stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. |
| 2 | Prepare Final Aqueous Solution | Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.[3] |
| 3 | Rapid Mixing | Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[3] |
Experimental Workflow & Signaling Pathway
Understanding the experimental context is crucial for troubleshooting. Below is a generalized workflow for an in vitro cell-based assay using this compound and a diagram of the hypothetical signaling pathway it may modulate.
Caption: A generalized experimental workflow for preparing and using this compound in a cell-based assay.
This compound is a hypothetical inhibitor of the Cholecystokinin B Receptor (CCKBR), a G-protein coupled receptor.[4][5][6] The binding of its natural ligands, gastrin or cholecystokinin (CCK), activates downstream signaling pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades, which are implicated in cell proliferation.[4][7][8]
Caption: A simplified diagram of the CCKBR signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. CCKBR | Cancer Genetics Web [cancerindex.org]
- 6. genecards.org [genecards.org]
- 7. Hypothetical gastrin-CCKBR signal transduction pathway [pfocr.wikipathways.org]
- 8. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
Technical Support Center: Optimizing PD-X Dosage for Maximum Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of PD-X, a novel small molecule inhibitor of the PD-1/PD-L1 pathway, for maximum therapeutic efficacy in pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PD-X?
A1: PD-X is a small molecule inhibitor that targets the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. By disrupting the interaction between PD-1 on T-cells and PD-L1 on tumor cells, PD-X reinvigorates the anti-tumor immune response. This action is dependent on the presence of CD8+ T-cells and PD-L1 expression on tumor cells.
Q2: What are the key considerations for selecting a starting dose for in vivo studies?
A2: Selecting an appropriate starting dose for in vivo studies requires a multifaceted approach. Key considerations include:
-
In vitro potency: The half-maximal inhibitory concentration (IC50) from cell-based assays provides a baseline for the required concentration to achieve a biological effect.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD) data: Pre-clinical PK/PD modeling helps in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as the relationship between drug concentration and target engagement.
-
Allometric scaling: Data from at least two different animal species can be used to predict human equivalent doses.
-
Toxicity studies: Maximum tolerated dose (MTD) or maximum administered dose (MAD) from toxicology studies are crucial for defining a safe starting dose range.
Q3: How does tumor mutational burden (TMB) influence the efficacy of PD-X?
A3: Studies with similar PD-1/PD-L1 inhibitors have shown a correlation between higher tumor mutational burden (TMB) and improved anti-tumor response.[1] A higher TMB is thought to lead to a greater number of neoantigens, which can be recognized by the immune system, thus making the tumor more susceptible to immune checkpoint blockade.
Troubleshooting Guides
Issue 1: Suboptimal anti-tumor efficacy observed in a syngeneic mouse model.
Possible Cause & Troubleshooting Steps:
-
Insufficient Drug Exposure:
-
Verify Dosage and Administration: Double-check the calculated dose, formulation, and administration route. Ensure proper handling and storage of the compound to maintain its stability.
-
Pharmacokinetic Analysis: Conduct a PK study to determine if the plasma concentration of PD-X is reaching the target exposure level. The table below provides a sample PK profile for PD-X in a murine model.
-
Dose Escalation: If exposure is low, consider a dose-escalation study. A well-designed dose-escalation trial can help identify the MTD or MAD.[2]
-
-
Low PD-L1 Expression in the Tumor Model:
-
Immunohistochemistry (IHC) or Flow Cytometry: Confirm the PD-L1 expression level in your tumor model. The anti-tumor activity of PD-1/PD-L1 inhibitors is often dependent on PD-L1 expression.[1][3]
-
Select an Appropriate Model: If PD-L1 expression is low or absent, consider using a different tumor model with higher PD-L1 expression.
-
-
Lack of T-cell Infiltration:
-
Immunohistochemistry (IHC) or Flow Cytometry: Analyze the tumor microenvironment to assess the presence and activation status of CD8+ T-cells. The efficacy of PD-X is dependent on T-cell infiltration.[1][3]
-
Combination Therapy: Consider combining PD-X with other agents that can enhance T-cell infiltration, such as radiation therapy or certain chemotherapies.
-
Table 1: Sample Pharmacokinetic Parameters of PD-X in a Murine Model (50 mg/kg, oral administration)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 2 |
| AUC (0-24h) (ng*h/mL) | 12000 |
| Half-life (h) | 6 |
Issue 2: High incidence of immune-related adverse events (irAEs) in animal models.
Possible Cause & Troubleshooting Steps:
-
Dose is too high:
-
Dose De-escalation: If significant toxicity is observed, reducing the dose is the first step. The goal of dose optimization is to find a balance between efficacy and safety.[4]
-
Alternative Dosing Schedules: Explore different dosing schedules (e.g., intermittent dosing) that may maintain efficacy while reducing toxicity.
-
-
On-target toxicity:
-
Monitor for Specific irAEs: Be vigilant for common irAEs associated with PD-1/PD-L1 blockade, such as dermatitis, colitis, and hepatitis.
-
Supportive Care: Implement appropriate supportive care measures to manage toxicities.
-
-
Model-specific sensitivity:
-
Strain Differences: Be aware that different mouse strains can have varying sensitivities to immune checkpoint inhibitors.
-
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture and Tumor Inoculation:
-
Culture a murine tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS).
-
Subcutaneously inoculate 1x10^6 tumor cells into the flank of 6-8 week old syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10).
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Prepare PD-X in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer PD-X orally at the desired dose (e.g., 50 mg/kg) daily. The control group receives the vehicle only.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight and general health of the mice.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., IHC for PD-L1 and CD8+ T-cells).
-
Visualizations
Caption: PD-1/PD-L1 Signaling Pathway and the Action of PD-X.
Caption: General Workflow for Dose Optimization of an Oncology Drug.
References
- 1. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three steps toward dose optimization for oncology dose finding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Realizing the promise of Project Optimus: Challenges and emerging opportunities for dose optimization in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of PD-134672
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of PD-134672 and similar peptide-like CCK-B receptor antagonists. The following information is based on established strategies for enhancing the oral absorption of poorly soluble and permeable compounds.
Introduction
This compound, a dipeptoid antagonist of the cholecystokinin-B (CCK-B) receptor, holds therapeutic promise. However, like many peptide-like molecules, its development is often hampered by poor oral bioavailability. This limitation stems from a combination of factors including low aqueous solubility, enzymatic degradation in the gastrointestinal (GI) tract, and poor permeability across the intestinal epithelium. This guide offers potential strategies and experimental protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the expected poor bioavailability of this compound?
A1: The poor bioavailability of peptide-like drugs such as this compound is typically attributed to:
-
Low Aqueous Solubility: Many complex organic molecules do not readily dissolve in the aqueous environment of the GI tract, which is a prerequisite for absorption.
-
Enzymatic Degradation: Peptidases and proteases in the stomach and small intestine can rapidly break down peptide bonds, inactivating the drug before it can be absorbed.
-
Poor Membrane Permeability: The intestinal epithelium forms a significant barrier. Large and hydrophilic molecules often exhibit low passive diffusion across cell membranes. Additionally, efflux transporters like P-glycoprotein (P-gp) can actively pump the drug back into the intestinal lumen.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?
A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Q3: What are the initial steps I should take to characterize the bioavailability problem of my compound?
A3: A systematic approach is crucial. We recommend the following initial experiments:
-
Aqueous Solubility Determination: Measure the solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
LogP/LogD Measurement: Determine the lipophilicity of the compound, which influences its ability to cross cell membranes.
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess the intestinal permeability and identify potential efflux transporter interactions.
-
In Vitro Metabolic Stability: Evaluate the stability of the compound in the presence of simulated gastric and intestinal fluids containing relevant enzymes.
Troubleshooting Guide
This guide provides potential solutions to common issues encountered during the experimental investigation of this compound's bioavailability.
| Problem | Potential Cause | Suggested Solution |
| Low drug concentration in plasma after oral administration. | Poor aqueous solubility limiting dissolution. | 1. Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution. 2. Formulation with Solubilizing Excipients: Use of co-solvents, surfactants, or cyclodextrins. 3. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption. |
| Enzymatic degradation in the GI tract. | 1. Co-administration with Enzyme Inhibitors: Protects the drug from degradation. 2. Chemical Modification: Create a prodrug that is less susceptible to enzymatic cleavage. | |
| Poor intestinal permeability. | 1. Formulation with Permeation Enhancers: These agents can transiently open tight junctions between intestinal cells. 2. Lipid-Based Formulations: Can facilitate transcellular absorption. | |
| P-glycoprotein (P-gp) mediated efflux. | 1. Co-administration with P-gp Inhibitors: Blocks the efflux pump, increasing intracellular concentration. 2. Formulation with Excipients that Inhibit P-gp: Some surfactants and polymers have P-gp inhibitory effects. | |
| High variability in plasma concentrations between subjects. | Food effects on drug absorption. | 1. Conduct Fed vs. Fasted State Bioavailability Studies: To understand the impact of food. 2. Lipid-Based Formulations: Can sometimes mitigate food effects. |
| No detectable plasma concentration. | Combination of poor solubility, degradation, and low permeability. | A multi-pronged approach is necessary. Consider a combination of strategies, such as a nanosuspension formulated with a permeation enhancer and an enzyme inhibitor. |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-gp.
Methodology:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Transport: Add the drug solution to the apical (upper) chamber.
-
Basolateral to Apical (B-A) Transport: Add the drug solution to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
To confirm P-gp involvement, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil).
In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a formulated this compound.
Methodology:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Divide the rats into two groups: intravenous (IV) administration and oral (PO) administration.
-
IV Group: Administer a known dose of this compound (dissolved in a suitable vehicle) via tail vein injection.
-
PO Group: Administer the formulated this compound via oral gavage.
-
Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life for both routes of administration.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Presentation
Table 1: Common Formulation Strategies to Enhance Oral Bioavailability
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Excipients |
| Particle Size Reduction | Increases surface area for dissolution. | Simple and effective for dissolution rate limited drugs. | May not be sufficient for very low solubility or permeability issues. | - |
| Solid Dispersions | Drug is dispersed in a hydrophilic polymer matrix in an amorphous state. | Significantly improves dissolution rate and extent. | Potential for physical instability (recrystallization). | PVP, HPMC, Soluplus® |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a lipid/surfactant mixture that forms a microemulsion in the GI tract. | Improves solubility, can enhance lymphatic uptake, may protect from degradation. | Can be complex to formulate, potential for GI side effects. | Oils (e.g., Capryol™), Surfactants (e.g., Kolliphor® EL), Co-solvents (e.g., Transcutol®) |
| Complexation with Cyclodextrins | Drug molecule is encapsulated within the cyclodextrin cavity, increasing its apparent solubility. | Effective for a wide range of molecules. | Limited drug loading capacity. | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Use of Permeation Enhancers | Reversibly open tight junctions between intestinal cells. | Can significantly improve permeability of large or hydrophilic molecules. | Potential for local irritation and toxicity. | Sodium caprate, Chitosan |
Visualizations
Caption: Experimental workflow for addressing poor bioavailability.
Caption: Barriers to oral drug absorption of this compound.
Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors
Disclaimer: The following technical support guide uses a hypothetical small molecule inhibitor, "Inhibitor-123," targeting the PD-1/PD-L1 pathway as an example to illustrate strategies for minimizing off-target effects. The compound "PD-134672" did not yield specific public information. The principles and protocols outlined here are broadly applicable to researchers working with novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to:
-
Cellular toxicity: Binding to unintended proteins can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1]
-
Lack of translatability: Promising preclinical results may fail in clinical settings if the efficacy is due to off-target effects that do not have the same outcome in a whole organism or are associated with unacceptable toxicity.[1]
Minimizing these effects is crucial for generating reliable data and developing safe and effective therapeutics.[1]
Q2: How can I proactively minimize off-target effects in my experimental design?
A2: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: It is critical to perform a dose-response experiment to determine the lowest concentration of your inhibitor that produces the desired on-target effect. Higher concentrations increase the probability of binding to lower-affinity off-target proteins.[1]
-
Select a Highly Selective Inhibitor: Whenever possible, choose inhibitors that have been well-characterized and demonstrate high selectivity for your target of interest.[1]
-
Utilize Control Compounds: Include a structurally similar but inactive analog of your inhibitor as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Orthogonal Validation: Confirm your findings using structurally and mechanistically different inhibitors for the same target or by using genetic approaches like CRISPR-Cas9 to validate the on-target effect.[2]
Q3: What are some initial signs of potential off-target effects in my cell-based assays?
A3: Be vigilant for the following indicators that may suggest off-target effects:
-
Inconsistent results with other inhibitors: Observing a different or no phenotype when using a structurally distinct inhibitor for the same target.[2]
-
Discrepancy with genetic validation: The phenotype observed with the inhibitor is not replicated when the target gene is knocked out or knocked down using techniques like CRISPR-Cas9 or RNAi.[3]
-
Variable results across different cell lines: The expression levels of on-target or off-target proteins can differ between cell lines, leading to inconsistent outcomes.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Cellular Toxicity at Low Concentrations | The inhibitor may have potent off-target effects on essential cellular machinery. | 1. Perform a broad kinase selectivity screen to identify potential off-target kinases.[1]2. Use proteome-wide profiling techniques to identify all cellular targets.[2]3. Test the inhibitor in a panel of cell lines with varying expression levels of the intended target and potential off-targets. |
| Inconsistent Phenotype Compared to Literature | 1. Differences in experimental conditions (e.g., cell line, inhibitor concentration, treatment duration).2. The previously reported phenotype may be due to an off-target effect of a different inhibitor. | 1. Carefully replicate the conditions reported in the literature.2. Validate your findings using an orthogonal method, such as a different inhibitor or a genetic approach.[2] |
| Lack of Correlation Between Target Inhibition and Cellular Effect | The observed cellular effect may be independent of the intended target and caused by an off-target interaction. | 1. Perform a target engagement assay (e.g., Cellular Thermal Shift Assay) to confirm that the inhibitor is binding to its intended target in cells at the concentrations used.[1][2]2. Use a negative control compound to rule out effects from the chemical scaffold.[1] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify both on-target and off-target interactions.[1]
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for determining the IC50 value.[1]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[1]
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.[1]
-
Incubation: Incubate the plate at room temperature for a specified period to allow the enzymatic reaction to proceed.
-
Signal Detection: Stop the reaction and measure the signal using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[1][2]
Methodology:
-
Cell Treatment: Treat intact cells with the test compound at various concentrations or with a vehicle control for a specified time.[1][2]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1][2]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each treatment condition. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Visualizations
Caption: Simplified PD-1/PD-L1 signaling pathway and the inhibitory action of "Inhibitor-123".
Caption: A logical workflow for troubleshooting and identifying potential off-target effects.
References
Technical Support Center: Interpreting Unexpected Results with PD-134672
Initial Search Complete: Our initial investigation into "PD-134672" has not yielded specific information on this compound. This suggests that "this compound" may be a novel, less-documented, or potentially misidentified agent.
To provide comprehensive support, we have developed a generalized troubleshooting guide for a hypothetical kinase inhibitor, which we will refer to as "Compound X." This guide is designed to address common unexpected results encountered during preclinical research with kinase inhibitors and can serve as a valuable resource while the specific details of this compound are being clarified. We recommend verifying the compound name and its intended target.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected inhibition of our target kinase with Compound X. What are the possible reasons?
A1: Several factors could contribute to reduced potency. These include issues with compound integrity, experimental conditions, and cell-based variables. We recommend a systematic approach to troubleshoot this observation, starting with basic validation checks.
Q2: Our in-cell assays show a different IC50 value for Compound X compared to our biochemical assays. Why is there a discrepancy?
A2: Discrepancies between biochemical and cell-based assay results are common. Biochemical assays measure direct interaction with the purified kinase, while in-cell assays are influenced by factors such as cell membrane permeability, intracellular ATP concentration, and the presence of efflux pumps. A higher IC50 in cellular assays often suggests poor permeability or active efflux.
Q3: We are observing off-target effects that were not predicted by our initial screening. How can we investigate this?
A3: Off-target effects are a known challenge with kinase inhibitors, as many share structural similarities in their ATP-binding pockets.[1] Investigating these effects requires a multi-pronged approach, including in silico profiling, broad-panel kinase screening, and phenotypic assays to correlate the off-target activity with a cellular response.
Troubleshooting Guides
Issue 1: Sub-optimal Inhibition of the Target Kinase
This guide provides a step-by-step process to diagnose and resolve issues related to lower-than-expected kinase inhibition.
Experimental Workflow for Troubleshooting Sub-optimal Inhibition
Caption: Troubleshooting workflow for sub-optimal kinase inhibition.
Detailed Methodologies:
-
Compound Purity and Identity Verification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
-
-
Kinase Activity Assay:
-
A standard in vitro kinase assay using a purified recombinant kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and radiolabeled ATP ([γ-³²P]ATP).
-
Reaction products are separated by SDS-PAGE, and the incorporation of the radiolabel is quantified using a phosphorimager.
-
-
Cellular Uptake Analysis:
-
Treat cells with Compound X for various time points.
-
Lyse the cells and analyze the lysate using LC-MS to quantify the intracellular concentration of the compound.
-
Issue 2: Investigating Off-Target Effects
This guide outlines a systematic approach to identify and validate potential off-target effects of a kinase inhibitor.
Workflow for Investigating Off-Target Effects
Caption: Systematic workflow to identify and validate off-target effects.
Detailed Methodologies:
-
Broad-Panel Kinase Screen:
-
Utilize a commercial service (e.g., Eurofins, Reaction Biology) that offers screening of the test compound against a large panel of purified kinases at a fixed concentration (e.g., 1 µM).
-
The percentage of inhibition is measured for each kinase.
-
-
Cellular Thermal Shift Assay (CETSA):
-
This method assesses target engagement in intact cells.
-
Cells are treated with the compound, heated to denature proteins, and the soluble fraction is analyzed by Western blot or mass spectrometry to determine the stabilization of the target protein upon ligand binding.
-
-
CRISPR-Cas9 Mediated Gene Knockdown:
-
Design and validate guide RNAs targeting the putative off-target kinase.
-
Transfect cells with Cas9 and the guide RNAs to generate knockout cell pools or clones.
-
Assess the phenotypic response to Compound X in the knockout cells compared to wild-type cells. The loss of a phenotype in knockout cells can confirm the off-target engagement.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for Compound X
| Kinase Target | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay |
| Primary Target | 15 | 150 |
| Off-Target 1 | 50 | 500 |
| Off-Target 2 | 250 | >10,000 |
| Off-Target 3 | >10,000 | >10,000 |
Table 2: Troubleshooting Checklist for Unexpected Results
| Observation | Potential Cause | Suggested Action |
| Weak Inhibition | Compound Degradation | Verify compound integrity with LC-MS. |
| High ATP Concentration | Measure and optimize ATP concentration in the assay. | |
| Poor Cell Permeability | Perform a cellular uptake assay. | |
| Off-Target Effects | Lack of Specificity | Conduct a broad-panel kinase screen. |
| Unrelated Pharmacological Activity | Perform phenotypic screening. |
Signaling Pathway Diagram
Hypothetical Signaling Pathway Affected by Off-Target Activity
In a scenario where Compound X is designed to inhibit Kinase A but also unexpectedly inhibits Kinase B, the following pathway diagram illustrates the potential downstream consequences.
Caption: Intended vs. unintended inhibition by a non-specific kinase inhibitor.
References
Technical Support Center: Improving Experimental Design for Cholecystokinin (CCK) Receptor Antagonist Studies
Disclaimer: The specific compound "PD-134672" could not be definitively identified in the scientific literature. It is presumed to be a cholecystokinin (CCK) receptor antagonist. This guide uses Proglumide , a well-characterized, non-selective CCK receptor antagonist, as a representative compound to address common experimental challenges and provide technical guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Proglumide?
A1: Proglumide is a non-selective antagonist of cholecystokinin (CCK) receptors, meaning it blocks both CCK-A and CCK-B receptor subtypes.[1][2] By binding to these receptors, it prevents the physiological actions of CCK, a peptide hormone and neurotransmitter involved in various gastrointestinal and central nervous system functions.[1][2] This includes reducing gastric acid secretion and inhibiting gastrointestinal motility.[1]
Q2: What are the common research applications of Proglumide?
A2: Proglumide is utilized in a variety of research areas, including:
-
Gastrointestinal studies: Investigating its effects on stomach ulcers, gastric secretion, and pancreatitis.[2][3]
-
Oncology: Studying its potential to inhibit the growth of certain cancers, particularly those expressing CCK receptors, like some colon and pancreatic cancers.[4][5]
-
Pain management research: Examining its ability to enhance the analgesic effects of opioids and prevent the development of tolerance.[1]
-
Neuroscience: Exploring its role in anxiety and other central nervous system processes.[3]
Q3: How should Proglumide be prepared for in vitro and in vivo experiments?
A3: Proglumide is water-soluble and can be administered orally for in vivo studies.[3] For in vitro experiments, it can be dissolved in appropriate solvents like DMSO.[6] The sodium salt of Proglumide is soluble in water up to 100 mM.[7] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[6]
Q4: Are there known off-target effects of Proglumide?
A4: While primarily a CCK receptor antagonist, some studies have suggested that Proglumide may also act as a delta-opioid receptor agonist, which could contribute to its analgesic effects.[1] Researchers should consider this potential off-target activity when interpreting results, particularly in pain studies.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell proliferation assays | Cell line viability and passage number. | Ensure consistent cell passage numbers between experiments. Regularly test for mycoplasma contamination. |
| Proglumide degradation. | Prepare fresh stock solutions of Proglumide and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| Variation in CCK receptor expression. | Confirm and monitor CCK receptor expression levels in your cell line, as this can vary with passage number and culture conditions. | |
| Lack of expected in vivo efficacy | Insufficient dosage or bioavailability. | Review the literature for established effective doses in similar animal models. Consider optimizing the route of administration and formulation.[4] |
| Rapid metabolism of the compound. | Measure the pharmacokinetic profile of Proglumide in your animal model to determine its half-life and peak concentration. | |
| Tumor model heterogeneity. | Ensure your tumor model consistently expresses the target CCK receptors. | |
| Unexpected side effects in animal models | High dosage leading to toxicity. | Perform a dose-response study to identify the optimal therapeutic window with minimal side effects.[8] |
| Off-target effects. | Consider the potential for off-target effects, such as the delta-opioid receptor agonism, and design control experiments to isolate the effects of CCK receptor antagonism.[1] | |
| Difficulty dissolving Proglumide for stock solutions | Incorrect solvent or concentration. | Proglumide sodium salt is soluble in water.[7] For the free acid, use DMSO for initial stock solutions.[6] Gentle warming or sonication can aid dissolution.[6] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Proglumide
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Inhibition of 125I-CCK-33 binding) | 0.8 mM | Rat pancreatic islets | [9] |
| EC50 (Inhibition of CCK-stimulated insulin release) | 1.2 +/- 0.4 mM | Rat pancreatic islets | [9] |
| IC50 (Inhibition of [3H]-thymidine incorporation) | 6.5 mM | HT29 cells | [6] |
Table 2: In Vivo Dosing of Proglumide in Animal Models
| Animal Model | Dose | Route of Administration | Application | Reference |
| Mice | 250 mg/kg tid | Intraperitoneal (IP) | Colon cancer growth inhibition | [4] |
| Rats | 250, 500, 1000 mg/kg | Oral | Experimental colitis | [10] |
| Rats | 250, 500, 750 mg/kg | Intraperitoneal (IP) | Neurotoxicity study | [8] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies on pancreatic stellate cells.[11]
-
Cell Seeding: Seed mouse or human pancreatic stellate cells in a 12-well plate at a density of 0.1 x 106 cells/well in RPMI media containing 10% FBS.
-
Incubation: Allow cells to adhere and grow overnight.
-
Serum Starvation: Wash the cells with PBS and then incubate in a serum-free medium for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of CCK (e.g., 10 nM) and/or Proglumide (e.g., 20 nM). Include appropriate vehicle controls.
-
MTT Addition: After 24 hours of treatment, add MTT solution to a final concentration of 0.5 mg/mL per well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the optical density at 570 nm using a microplate reader.
Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol is a general guide based on a mouse colon cancer model.[4]
-
Animal Model: Use an appropriate mouse strain for your tumor model (e.g., BALB/c mice for MC-26 colon adenocarcinoma).
-
Tumor Cell Inoculation: Inject a single-cell suspension of tumor cells (e.g., 1 x 105 MC-26 cells) subcutaneously into the flank of the mice.
-
Treatment Groups: Divide the mice into treatment groups (e.g., n=10 per group):
-
Group A: Vehicle control (e.g., saline, 0.2 ml IP, three times daily).
-
Group B: Proglumide (e.g., 250 mg/kg IP, three times daily) starting on the day of tumor cell inoculation.
-
Group C: Proglumide (e.g., 250 mg/kg IP, three times daily) starting 7 days after tumor implantation.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers every 3-4 days and calculate the tumor volume.
-
Survival Monitoring: Monitor the survival of the mice in each group.
-
Endpoint: At the end of the study (e.g., day 23), sacrifice the mice and excise the tumors for further analysis (e.g., weight, DNA/RNA content).
Visualizations
References
- 1. Proglumide - Wikipedia [en.wikipedia.org]
- 2. What is Proglumide used for? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Proglumide, a gastrin receptor antagonist, inhibits growth of colon cancer and enhances survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Proglumide, a cholecystokinin receptor antagonist, exacerbates beta, beta'-iminodipropionitrile-induced dyskinetic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proglumide attenuates experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Peptide-134672
Disclaimer: "PD-134672" does not correspond to a known compound in publicly available scientific literature. This technical support center has been created to address the critical issue of batch-to-batch variability for a hypothetical synthetic peptide, designated Peptide-134672 . The principles, troubleshooting strategies, and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering similar challenges with other synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in synthetic peptides like Peptide-134672?
Batch-to-batch variability in synthetic peptides can stem from several factors throughout the manufacturing and handling processes:
-
Synthesis Process: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) can lead to the formation of deletion or truncated sequences.[1]
-
Raw Materials: The quality and purity of amino acid derivatives and reagents can introduce variations.[1]
-
Cleavage and Deprotection: Incomplete removal of protecting groups from the peptide sequence can result in modified and less active peptides.[1]
-
Purification: Differences in the efficiency of purification methods, such as high-performance liquid chromatography (HPLC), can lead to varying levels of process-related impurities.[1]
-
Lyophilization and Handling: Variations in the final lyophilization process can affect the water content and stability of the peptide. Inconsistent handling and storage can also contribute to degradation.[1]
Q2: What are the critical quality attributes (CQAs) I should monitor for Peptide-134672 to ensure batch consistency?
To ensure the consistency and quality of each batch of a synthetic peptide, the following CQAs should be rigorously monitored:
-
Identity: Confirmation of the correct molecular weight.
-
Purity: Percentage of the target peptide relative to impurities.
-
Peptide Content: The actual amount of peptide in the lyophilized powder.
-
Appearance: Physical state and color of the lyophilized powder.
-
Solubility: The ability of the peptide to dissolve in a specified solvent at a given concentration.
-
Bioactivity: A functional assay to confirm the peptide's biological potency.
Q3: What are the best practices for storing and handling Peptide-134672 to minimize degradation and variability?
Proper storage and handling are crucial for maintaining the integrity of synthetic peptides:
-
Storage of Lyophilized Peptides: For long-term storage, lyophilized peptides should be stored at -20°C or colder, away from bright light.[2] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture uptake.[3][4]
-
Storage of Peptide Solutions: The shelf life of peptides in solution is limited. It is recommended to use sterile buffers (pH 5-6), aliquot the solutions to avoid repeated freeze-thaw cycles, and store them at -20°C or colder.[3][5]
-
Peptides Prone to Oxidation: Peptides containing Cysteine, Methionine, or Tryptophan are susceptible to oxidation and should be dissolved in oxygen-free solvents.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to batch-to-batch variability of Peptide-134672.
Problem 1: I am observing a significant difference in biological activity (e.g., IC50 value) with a new batch of Peptide-134672 compared to the previous batch.
-
Step 1: Verify the Identity and Purity of Each Batch. It is crucial to confirm that each batch meets the required specifications for identity and purity.[1] Compare the Certificate of Analysis (CoA) for both batches. If possible, perform in-house analytical checks.
-
Step 2: Quantify the Peptide Content of Each Batch. Lyophilized peptides can contain varying amounts of water and counter-ions (like TFA), which can affect the actual peptide concentration in your experiments.[6] An accurate determination of the net peptide content is recommended.
-
Step 3: Assess the Biological Activity (Potency) of Each Batch. Even if batches have similar purity and peptide content, differences in their biological activity can lead to inconsistent results. A cell-based potency assay is essential to confirm consistent biological performance.[1]
Problem 2: A new batch of Peptide-134672 is showing poor solubility in the recommended solvent compared to previous batches.
-
Check for Impurities: Insoluble impurities can give the appearance of poor solubility of the main compound. Analyze the purity of the batch using HPLC.[7]
-
Optimize Solubilization Protocol: Try gentle heating or sonication to aid in dissolution. Consider using a different solvent or a co-solvent system if the standard solvent is not effective. The amino acid composition can influence solubility; basic peptides may dissolve better in slightly acidic solutions, while acidic peptides may prefer slightly basic solutions.[5]
-
Verify Peptide Content: A higher peptide content in a new batch might require a larger volume of solvent to achieve the same concentration.
Problem 3: The mass spectrometry (MS) analysis of my new batch shows the correct mass, but the HPLC purity is lower than expected.
-
Presence of Isomers or Modified Peptides: The new batch may contain isomers or peptides with modifications that have the same mass but different chromatographic properties.
-
Incomplete Purification: The purification process for the new batch may not have been as effective, leaving behind synthesis-related impurities.
-
Degradation: The peptide may have degraded during storage or handling, leading to the formation of impurities. Ensure proper storage conditions have been maintained.[3]
Data Presentation
Table 1: Comparison of Quality Attributes for Different Batches of Peptide-134672
| Batch Number | Purity by HPLC (%) | Identity by MS (Expected [M+H]⁺) | Observed [M+H]⁺ | Net Peptide Content (by AAA, %) |
| Batch A | 98.5 | 1500.7 | 1500.6 | 85.2 |
| Batch B | 95.2 | 1500.7 | 1500.8 | 75.1 |
| Batch C | 98.8 | 1500.7 | 1500.7 | 86.5 |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a Peptide-134672 batch by separating it from any impurities.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the Peptide-134672 batch in an appropriate solvent (e.g., water with 0.1% TFA).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at 214 nm.
-
Data Analysis: Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the new batch of Peptide-134672.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the Peptide-134672 batch in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
MS Analysis: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the primary molecular ion with the theoretical molecular weight of Peptide-134672.
-
Protocol 3: Accurate Quantification by Amino Acid Analysis (AAA)
-
Objective: To determine the net peptide content of a lyophilized batch of Peptide-134672.
-
Methodology:
-
Hydrolysis: Accurately weigh a sample of the lyophilized peptide and subject it to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.
-
Quantification: Separate and quantify the amino acids using a suitable analytical method (e.g., ion-exchange chromatography with post-column ninhydrin detection or pre-column derivatization followed by RP-HPLC).[1]
-
Calculation: Based on the known amino acid sequence of Peptide-134672, calculate the amount of peptide corresponding to the measured amounts of each amino acid. The net peptide content is expressed as a percentage of the initial weight of the lyophilized powder.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway modulated by Peptide-134672.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Common impurities arising from peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Selectivity of PD-134672 in Complex Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PD-134672, a selective CCK2 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, alongside detailed experimental protocols and supporting data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide antagonist of the cholecystokinin-2 receptor (CCK2R). Its primary mechanism of action is to competitively bind to CCK2R, thereby blocking the physiological effects of its endogenous ligands, cholecystokinin (CCK) and gastrin. This inhibition can modulate various physiological processes, including gastric acid secretion and neurotransmission.
Q2: How can I assess the selectivity of my this compound compound?
A2: The selectivity of this compound is typically assessed by comparing its binding affinity (Ki) or functional inhibition (IC50) for the CCK2 receptor versus other related receptors, most notably the CCK1 receptor, and a panel of other G-protein coupled receptors (GPCRs). A higher affinity for CCK2R relative to other receptors indicates greater selectivity. Radioligand binding assays are a standard method for determining these values.
Q3: What are the known downstream signaling pathways affected by this compound?
A3: By antagonizing the CCK2R, this compound primarily blocks the Gq-protein coupled signaling cascade.[1][2] This prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2] Consequently, downstream events such as calcium mobilization and protein kinase C (PKC) activation are suppressed.[1][2]
Q4: Are there any known off-target effects of this compound or related compounds?
A4: While this compound is designed to be selective for CCK2R, like many small molecules, it may exhibit off-target binding at high concentrations. Some related CCK2R antagonists have been noted to interact with other receptors or binding proteins. For instance, some antagonists may interact with a 78 kDa gastrin-binding protein.[3] It is crucial to perform counter-screening against a panel of relevant receptors to identify potential off-target interactions in your experimental system.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in complex experimental systems.
| Problem | Possible Cause | Troubleshooting Steps |
| High background or non-specific binding in radioligand binding assays. | 1. Suboptimal assay conditions. 2. Issues with the radioligand. 3. Problems with the cell/tissue preparation. | 1. Optimize Assay Buffer: Include bovine serum albumin (BSA) (e.g., 0.1-1%) to reduce non-specific binding to surfaces. Adjust ionic strength. 2. Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value. 3. Check Radioligand Purity: Ensure the radiochemical purity of your labeled this compound or competing ligand is high. 4. Optimize Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand. |
| Low or no specific binding observed. | 1. Inactive receptor preparation. 2. Low receptor density in the chosen cell/tissue type. 3. Degraded this compound compound. | 1. Verify Receptor Expression: Confirm the presence of functional CCK2R in your preparation using techniques like Western blotting or qPCR. 2. Use a System with Higher Receptor Expression: If possible, switch to a cell line known to express high levels of CCK2R or a tissue with higher receptor density. 3. Check Compound Integrity: Ensure your stock of this compound is properly stored and has not degraded. Prepare fresh solutions. |
| Inconsistent IC50 values for this compound across experiments. | 1. Variability in cell passage number or health. 2. Inconsistent incubation times. 3. Pipetting errors. | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent cell density at the time of the assay. 2. Ensure Equilibrium: For binding assays, ensure the incubation time is sufficient to reach equilibrium. This may need to be determined empirically. 3. Use Calibrated Pipettes: Ensure accurate and consistent liquid handling. |
| This compound appears to have agonist activity. | 1. In some cellular contexts, certain antagonists can exhibit partial agonism. 2. Experimental artifact. | 1. Perform a Functional Assay in the Absence of Agonist: Test this compound alone to see if it elicits a response. Some compounds in the same class have been noted for this behavior. 2. Rule out Artifacts: Ensure that the observed effect is not due to the vehicle (e.g., DMSO) or other components in the assay buffer. |
Quantitative Data
The following table summarizes the inhibitory potencies (IC50) of PD-134308 (a close analog of this compound) and other common CCK2 receptor antagonists against gastrin-stimulated pancreastatin secretion from isolated rat ECL cells.
| Compound | Class | IC50 (nM)[4][5] |
| YM022 | Benzodiazepine | 0.5 |
| AG041R | Ureidoindoline | 2.2 |
| YF476 | Benzodiazepine | 2.7 |
| L-740,093 | Benzodiazepine | 7.8 |
| JB 93182 | Benzimidazole | 9.3 |
| RP73870 | Ureidoacetamide | 9.8 |
| PD-135158 | Tryptophan dipeptoid | 76 |
| PD-136450 | Tryptophan dipeptoid | 135 |
| PD-134308 (CI-988) | Tryptophan dipeptoid | 145 |
| Devazepide (CCK1 antagonist) | Benzodiazepine | ~800 |
Experimental Protocols
Radioligand Binding Assay for CCK2 Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds, such as this compound, for the CCK2 receptor using a radiolabeled ligand.
Materials:
-
Cell Membranes: Prepared from cells expressing the human CCK2 receptor.
-
Radioligand: e.g., [3H]-pentagastrin or another suitable CCK2R-selective radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known CCK2R ligand (e.g., unlabeled pentagastrin or gastrin I).
-
Test Compound: this compound at various concentrations.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells in cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound (this compound) at various dilutions.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
100 µL of the membrane preparation (e.g., 20-40 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at a suitable temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[6]
-
-
Quantification:
-
Dry the filters.
-
Place each filter in a scintillation vial with scintillation fluid.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation if the Kd of the radioligand is known.
-
Visualizations
CCK2 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the CCK2 receptor, which is inhibited by this compound.
Caption: CCK2R signaling pathway inhibited by this compound.
Experimental Workflow for Determining this compound Selectivity
This diagram outlines the key steps in assessing the selectivity of this compound.
References
- 1. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Affinity of cholecystokinin receptor antagonists for the gastrin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
A Comparative Guide to CCK-B Receptor Antagonists: PD-134672 vs. L-365,260 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prominent cholecystokinin-B (CCK-B) receptor antagonists, with a focus on PD-134672 and L-365,260. The information presented is curated from experimental data to assist researchers in selecting the appropriate antagonist for their specific in vitro and in vivo studies.
Introduction to CCK-B Receptor Antagonists
The cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor, is a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract.[1][2] Its activation by the peptide hormones cholecystokinin (CCK) and gastrin is implicated in various physiological processes, including anxiety, pain perception, and gastric acid secretion.[3][4] Consequently, CCK-B receptor antagonists are valuable research tools and potential therapeutic agents for conditions such as anxiety disorders, panic attacks, and certain types of cancer.[4][5] This guide focuses on a comparative analysis of key non-peptide CCK-B antagonists.
Comparative Performance Data
The following tables summarize the in vitro binding affinities and selectivity of this compound, L-365,260, and other notable CCK-B antagonists.
Table 1: In Vitro Receptor Binding Affinity of CCK-B Antagonists
| Compound | Species | Tissue/Cell Line | Radioligand | Kᵢ (nM) | IC₅₀ (nM) |
| This compound (CI-988) | - | - | - | - | - |
| L-365,260 | Guinea Pig | Brain | [³H]L-365,260 | 2.0[6][7] | - |
| Guinea Pig | Stomach (Gastrin) | [³H]L-365,260 | 1.9[6][7] | - | |
| Human | Transfected COS-7 Cells | - | - | ~10[8] | |
| Human | PANC-1 Cancer Cells | [³H]L-365,260 | 4.3 ± 0.6 | - | |
| Dog | - | - | - | 20-40[7] | |
| LY288513 | - | - | - | - | 16 |
Note: Data for this compound was not consistently available in the same format for direct comparison in this table.
Table 2: Selectivity of CCK-B Antagonists for CCK-B over CCK-A Receptors
| Compound | Species/Tissue | Selectivity (CCK-A Kᵢ / CCK-B Kᵢ or IC₅₀ Ratio) | Reference |
| This compound (CI-988) | - | Selective for CCK-B | [4] |
| L-365,260 | Guinea Pig | >100-fold | [6] |
| Human | ~5-fold to 90-fold | [8] | |
| Rat | High selectivity | [8] | |
| Dog | Low selectivity | [8] |
Experimental Methodologies
The characterization of CCK-B antagonists typically involves two key in vitro experiments: radioligand binding assays to determine affinity and selectivity, and functional assays to measure their antagonistic potency.
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Tissues or cells expressing the CCK-B receptor are homogenized and centrifuged to isolate the cell membranes containing the receptor.[9] The protein concentration of the membrane preparation is determined.
-
Assay Incubation: A fixed concentration of a radiolabeled CCK-B ligand (e.g., [³H]L-365,260) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (e.g., this compound or L-365,260).[9][10]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound ligand to pass through.[9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay Protocol
This assay measures the ability of an antagonist to block the intracellular calcium increase induced by a CCK-B agonist.
-
Cell Culture: Cells stably or transiently expressing the CCK-B receptor are cultured in a multi-well plate.[11]
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to calcium.[11]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the CCK-B antagonist.
-
Agonist Stimulation: A known concentration of a CCK-B agonist (e.g., pentagastrin or CCK-8) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[11]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and the IC₅₀ value is determined.
Signaling Pathways and Experimental Workflows
CCK-B Receptor Signaling Pathway
The CCK-B receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit.[1][3] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium.
Caption: CCK-B Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: Calcium Mobilization Assay
Caption: Calcium Mobilization Assay Workflow.
In Vivo Performance
Both this compound (CI-988) and L-365,260 have been evaluated in various animal models of anxiety. For instance, studies have shown that CCK-B antagonists can produce anxiolytic-like effects in the elevated plus-maze test in rats and mice.[4] However, the effectiveness of these compounds can be model-dependent, with some studies showing a lack of anxiolytic effects in certain paradigms.[12] The pharmacokinetic properties of these compounds, such as bioavailability and CNS penetration, are critical factors influencing their in vivo efficacy.[13][14] For example, L-365,260 has been shown to have variable bioavailability across different species.[14]
Conclusion
This compound and L-365,260 are potent and selective CCK-B receptor antagonists that serve as invaluable tools for investigating the physiological and pathological roles of the CCK-B receptor. While both compounds exhibit high affinity for the CCK-B receptor, their selectivity and pharmacokinetic profiles can vary between species. Researchers should carefully consider the specific experimental context, including the species and model system, when selecting a CCK-B antagonist. The experimental protocols and workflows provided in this guide offer a foundational understanding for the in vitro characterization of these and other novel CCK-B antagonists.
References
- 1. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 2. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potent cholecystokinin-B receptor antagonists: synthesis, molecular modeling and anti-cancer activity against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Lack of effect of CCKB receptor antagonists in ethological and conditioned animal screens for anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human pharmacokinetics and tolerability of L-365,260, a novel cholecystokinin-B antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiological disposition and metabolism of L-365,260, a potent antagonist of brain cholecystokinin receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PD-134672 and Proglumide for Cholecystokinin Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PD-134672 and proglumide in their binding characteristics to cholecystokinin (CCK) receptors. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.
Introduction
Cholecystokinin (CCK) receptors, primarily divided into CCK1 (CCK-A) and CCK2 (CCK-B) subtypes, are G-protein coupled receptors that play crucial roles in various physiological processes, including gastrointestinal function and neurotransmission. The development of selective and non-selective antagonists for these receptors is of significant interest for both basic research and therapeutic applications. This guide focuses on two such antagonists: this compound (also known as CI-988) and proglumide. This compound is recognized as a potent and selective CCK2 receptor antagonist, whereas proglumide is a non-selective antagonist with a lower affinity for both CCK1 and CCK2 receptors.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and proglumide for CCK1 and CCK2 receptors. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | Receptor Subtype | Binding Affinity (Ki) | IC50 |
| This compound (CI-988) | CCK2 | 0.5 nM | |
| Proglumide | CCK1 & CCK2 | 0.8 mM - 6.5 mM[1] |
Experimental Protocols
The data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed methodology representative of such experiments for determining the binding affinity of antagonists to CCK receptors.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., this compound or proglumide) to displace a radiolabeled ligand from the CCK receptor.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing human CCK1 or CCK2 receptors, or tissue homogenates known to express the target receptor (e.g., pancreas for CCK1, cerebral cortex for CCK2).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]propionyl-CCK-8).
-
Test Compounds: this compound and proglumide.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A series of concentrations of the unlabeled test compound (this compound or proglumide).
-
A fixed concentration of the radioligand.
-
The membrane preparation.
-
-
Include control wells for total binding (no unlabeled compound) and non-specific binding (a high concentration of an unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways & Visualizations
CCK receptors primarily signal through G-protein-coupled pathways. Upon agonist binding, CCK1 receptors are known to couple to Gq/11 and Gs proteins, while CCK2 receptors couple to Gq/11.
CCK Receptor Signaling Pathway
Caption: CCK Receptor Signaling Pathways
Experimental Workflow for Competitive Binding Assay
Caption: Competitive Binding Assay Workflow
References
Validating the Antagonistic Activity of PD-134672 in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cholecystokinin-2 (CCK2) receptor antagonist PD-134672 and its closely related analogue, PD-134308 (also known as CI-988), against other prominent CCK2 receptor antagonists. The data presented herein is collated from various preclinical studies to offer a comprehensive overview of their relative potency and efficacy in established and emerging models of CCK2 receptor antagonism. This document is intended to assist researchers in selecting the appropriate tools for their studies and in the development of novel therapeutic strategies targeting the CCK/gastrin pathway.
Introduction to this compound and the CCK2 Receptor
This compound belongs to the dipeptoid class of CCK2 receptor antagonists. The CCK2 receptor, also known as the gastrin receptor, is a G-protein coupled receptor that plays a crucial role in various physiological processes, including the regulation of gastric acid secretion, anxiety, and pain perception. It is also implicated in the growth of certain tumors. Consequently, potent and selective antagonists of the CCK2 receptor are valuable research tools and potential therapeutic agents for conditions such as gastroesophageal reflux disease (GERD), panic disorders, and certain types of cancer.
Comparative Analysis of CCK2 Receptor Antagonists
The following tables summarize the in vitro and in vivo activities of PD-134308 (CI-988), a well-characterized analogue of this compound, and other key CCK2 receptor antagonists from different chemical classes. This comparative data allows for an objective assessment of their pharmacological profiles.
In Vitro Potency and Selectivity
The antagonistic activity of these compounds is typically first assessed in in vitro binding and functional assays. Radioligand binding assays determine the affinity of the antagonist for the CCK2 receptor, while functional assays measure their ability to inhibit the downstream signaling induced by a CCK2 receptor agonist, such as gastrin or cholecystokinin-8 (CCK-8).
Table 1: In Vitro Antagonistic Activity at the CCK2 Receptor
| Compound | Chemical Class | Assay Type | Species/Cell Line | IC50 / Ki (nM) | Selectivity (CCK1/CCK2) | Reference |
| PD-134308 (CI-988) | Dipeptoid | Binding (CCK2) | Mouse Cortex | 1.7 (IC50) | >1600-fold | [1] |
| Functional | Isolated Rat ECL Cells | 145 (IC50) | - | [2][3] | ||
| L-365,260 | Benzodiazepine | Binding (CCK2) | Guinea Pig Brain | 2.0 (Ki) | ~140-fold | [4][5] |
| Functional | Isolated Rabbit Gastric Glands | 2800 (IC50) | - | [6] | ||
| YM022 | Benzodiazepine | Binding (CCK2) | Human (recombinant) | 0.055 (IC50) | ~926-fold | [7] |
| Functional | Isolated Rabbit Gastric Glands | 1.2 (IC50) | - | [6] | ||
| YF476 | Benzodiazepine | Binding (CCK2) | Rat Brain | 0.068 (Ki) | 4100-fold | [8] |
| Functional | Isolated Rat ECL Cells | 2.7 (IC50) | - | [2][3] |
Note: IC50 and Ki values are measures of potency; lower values indicate higher potency. Selectivity is the ratio of affinity for the CCK1 receptor to the CCK2 receptor; higher values indicate greater selectivity for the CCK2 receptor.
In Vivo Efficacy Models
The in vivo antagonistic activity is often evaluated in models that measure a physiological response to CCK2 receptor activation. A common model is the inhibition of pentagastrin-stimulated gastric acid secretion in rats or dogs.
Table 2: In Vivo Antagonistic Activity (Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion)
| Compound | Species | Route of Administration | ED50 (µmol/kg) | Reference |
| L-365,260 | Rat | Intravenous | - | [9] |
| Rat | Oral | 0.9 (mg/kg) | [5] | |
| YM022 | Rat | Intravenous | 0.0261 | [10] |
| Dog | Intravenous | 0.018 | [8] | |
| Dog | Oral | 0.020 | [8] | |
| YF476 | Rat | Intravenous | 0.0086 | [8] |
| Dog | Intravenous | 0.018 | [8] | |
| Dog | Oral | 0.020 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize CCK2 receptor antagonists.
In Vitro Models
1. CCK2 Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCK2 receptor.
-
Materials:
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.[12]
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.[12]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[12]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
2. Gastrin-Stimulated Histamine/Pancreastatin Release from Isolated Enterochromaffin-like (ECL) Cells
This functional assay assesses the ability of an antagonist to block the gastrin-induced secretion of histamine or pancreastatin from primary ECL cells.
-
Materials:
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of gastrin.
-
Collect the supernatant after a defined incubation period.
-
Measure the concentration of histamine or pancreastatin in the supernatant using an appropriate assay.[2][3]
-
Determine the IC50 value of the antagonist for the inhibition of gastrin-stimulated secretion.
In Vivo Model
1. Pentagastrin-Stimulated Gastric Acid Secretion in a Rat Model
This in vivo model evaluates the efficacy of a CCK2 receptor antagonist in a physiological context.
-
Materials:
-
Procedure:
-
Surgically prepare the rats (e.g., pylorus ligation or gastric fistula implantation).[9]
-
Administer the test compound via the desired route (e.g., intravenous or oral).
-
After a set period, infuse pentagastrin to stimulate gastric acid secretion.[15][18]
-
Measure the volume and determine the acid concentration by titration with a standard base (e.g., NaOH) to a neutral pH.[16]
-
Calculate the total acid output and determine the dose of the antagonist required to inhibit the pentagastrin-stimulated acid secretion by 50% (ED50).
-
Visualizations
CCK2 Receptor Signaling Pathway
Caption: CCK2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vitro Antagonist Validation
Caption: Workflow for determining the in vitro antagonistic activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YM022, a highly potent and selective CCKB antagonist inhibiting gastric acid secretion in the rat, the cat and isolated rabbit glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonistic effect of YM022, an antiulcer agent in rats, on human cholecystokinin (CCK)B/gastrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. ECL cell histamine mobilization and parietal cell stimulation in the rat stomach studied by microdialysis and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gpnotebook.com [gpnotebook.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of pentagastrin-induced gastric acid secretion by intravenous pantoprazole: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Unveiling the Selectivity of CCK-B Receptor Antagonists: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise interactions of molecular compounds with their targets is paramount. This guide provides a comparative analysis of the cholecystokinin-B (CCK-B) receptor antagonist, PD-134672, and its cross-reactivity with the cholecystokinin-A (CCK-A) receptor. Due to the limited availability of specific binding affinity data for this compound in publicly accessible literature, this guide will focus on a comparative analysis of closely related dipeptoid CCK-B antagonists and other well-characterized antagonists from different chemical classes, providing a framework for assessing selectivity.
Cholecystokinin (CCK) receptors, primarily divided into CCK-A and CCK-B subtypes, play crucial roles in various physiological processes, including digestion, satiety, and neurotransmission. The development of selective antagonists for these receptors is a key area of research for potential therapeutic applications. This guide will delve into the binding affinities, selectivity profiles, and the experimental methodologies used to determine these crucial parameters for a selection of CCK-B receptor antagonists.
Comparative Binding Affinity of CCK-B Receptor Antagonists
The selectivity of a CCK-B receptor antagonist is determined by its relative binding affinity for the CCK-B receptor versus the CCK-A receptor. A higher affinity for the CCK-B receptor (lower Ki or IC50 value) and a significantly lower affinity for the CCK-A receptor indicate high selectivity. The following table summarizes the available binding affinity data for several key CCK-B receptor antagonists.
| Compound | Chemical Class | Receptor Subtype | Binding Affinity (Ki/IC50, nM) | Selectivity (CCK-A/CCK-B) | Species |
| PD-134308 (CI-988) | Dipeptoid | CCK-B (CCK2) | 4.5 (Ki) / 1.7 (IC50) | >1600-fold | Mouse (cortex) |
| CCK-B (CCK2) | 145 (IC50) | - | Rat (ECL cells) | ||
| L-365,260 | Benzodiazepine | CCK-B | 2.3 (Kd) | - | Guinea Pig (brain) |
| CCK-B (Gastrin) | 1.9, 2.0 (Ki) | - | Guinea Pig (stomach) | ||
| CCK-B | 20 - 40 (IC50) | - | Dog | ||
| YF476 (Netazepide) | Benzodiazepine | CCK-B | 0.068 (Ki) | 4100-fold | Rat (brain) |
| CCK-A | - | Rat (pancreas) |
Note: Specific binding affinity data for this compound at CCK-A and CCK-B receptors was not available in the reviewed literature.
Experimental Protocols: Determining Binding Affinity
The quantitative data presented in this guide is typically generated using radioligand binding assays. These assays are a cornerstone of pharmacology for determining the affinity of a ligand for its receptor.
Radioligand Binding Assay for CCK Receptors
Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) for CCK-A and CCK-B receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing either human CCK-A or CCK-B receptors.
-
Radioligand: A radioactively labeled ligand that binds with high affinity to the target receptor. For CCK-B receptors, [3H]L-365,260 or 125I-CCK-8 are commonly used. For CCK-A receptors, [3H]L-364,718 is a suitable choice.
-
Test Compound: The unlabeled antagonist being investigated (e.g., this compound).
-
Assay Buffer: A buffer solution optimized for receptor binding (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Filtration Apparatus: A system to separate bound from free radioligand (e.g., a Brandel cell harvester).
-
Scintillation Counter: An instrument to measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target CCK receptor subtype.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
Add a fixed concentration of the radioligand to all wells.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set period to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using the filtration apparatus. The cell membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the concentration of the unlabeled test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Signaling Pathways of CCK Receptors
CCK receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like CCK, they activate intracellular signaling cascades. Both CCK-A and CCK-B receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). Antagonists like this compound block this activation by preventing the agonist from binding to the receptor.
Logical Relationship for Assessing Cross-Reactivity
The assessment of cross-reactivity is a logical process that flows from experimental data to a conclusive statement about a compound's selectivity.
Efficacy of PD-134672 compared to newer generation CCK antagonists
A Comprehensive Comparison of PD-134672 and Newer Generation CCK Antagonists for Researchers and Drug Development Professionals
Introduction
Cholecystokinin (CCK) receptors, primarily the CCK-A (CCK1) and CCK-B (CCK2) subtypes, are pivotal in regulating gastrointestinal function and modulating various central nervous system activities, including anxiety and pain perception.[1] The development of antagonists for these G protein-coupled receptors has been an area of intense research for therapeutic applications ranging from gastrointestinal disorders to oncology and neuroscience.[1][2] this compound (also known as CI-988) is a potent and selective CCK2 receptor antagonist that has been extensively studied.[3][4] This guide provides a detailed comparison of the efficacy of this compound with newer generation CCK antagonists, supported by experimental data and protocols to aid researchers in their drug development efforts.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound (CI-988) in comparison to other notable CCK antagonists. Data has been compiled from various studies, and it is important to consider that experimental conditions may vary between studies.
Table 1: In Vitro Receptor Binding Affinity of CCK Antagonists
| Compound | Receptor Subtype | Test System | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| This compound (CI-988) | CCK2 | Rat brain membranes | [3H]pCCK-8 | 1.7 | - | [5] |
| CCK1 | Rat pancreas | [3H]pCCK-8 | 2501 | - | [5] | |
| L-365,260 | CCK2 | Guinea pig brain | [125I]CCK-8 | 0.6 | - | [6] |
| CCK1 | Rat pancreas | [125I]CCK-8 | 160 | - | [6] | |
| Netazepide (YF476) | CCK2 | Human CCK2 receptors | [125I]Gastrin-I | 0.08 | - | [7] |
| CCK1 | Human CCK1 receptors | [125I]CCK-8 | >1000 | - | [7] | |
| Z-360 | CCK2 | - | - | - | 0.35 | [6] |
| CCK1 | - | - | - | 350 | [6] | |
| Devazepide (L-364,718) | CCK1 | Rat pancreas | [125I]CCK-8 | 0.08 | - | [8] |
| CCK2 | Guinea pig brain | [125I]CCK-8 | 45 | - | [8] | |
| Proglumide | CCK1/CCK2 | Rat pancreatic acini | [125I]CCK | - | 300,000 | [9] |
Table 2: In Vivo Efficacy of CCK Antagonists
| Compound | Animal Model | Assay | Agonist | Route of Administration | ED50 | Reference |
| This compound (CI-988) | Rat | Inhibition of CCK-8 induced anxiety | CCK-8 | i.p. | 0.01-1 mg/kg | [10] |
| L-364,718 (Devazepide) | Mouse | Inhibition of CCK-8 induced delay in gastric emptying | CCK-8 | i.v. | 0.01 mg/kg | [8] |
| p.o. | 0.04 mg/kg | [8] | ||||
| JNJ-26070109 | Rat | Inhibition of pentagastrin-stimulated gastric acid secretion | Pentagastrin | i.p. | ~10 µmol/kg | [11] |
| Proglumide | Mouse | Inhibition of CCK-8 induced delay in gastric emptying | CCK-8 | i.v. | 184 mg/kg | [8] |
| p.o. | 890 mg/kg | [8] | ||||
| Netazepide (YF476) | Human | Inhibition of pentagastrin-induced gastric acid secretion | Pentagastrin | p.o. | >5 mg | [12] |
Signaling Pathways
CCK receptors mediate their effects through coupling to G proteins, initiating downstream signaling cascades. The diagram below illustrates the primary signaling pathways activated by CCK1 and CCK2 receptors.
References
- 1. jscholaronline.org [jscholaronline.org]
- 2. Comparative effects of CCK receptor antagonists on rat pancreatic secretion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformationally restricted analogues of the potent CCK-B antagonist CI-988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential profile of the CCKB receptor antagonist CI-988 and diazepam in the four-plate test [ouci.dntb.gov.ua]
- 5. innoprot.com [innoprot.com]
- 6. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of gastric carcinoids type 1 with the gastrin receptor antagonist netazepide (YF476) results in regression of tumours and normalisation of serum chromogranin A [pubmed.ncbi.nlm.nih.gov]
- 8. A new simple mouse model for the in vivo evaluation of cholecystokinin (CCK) antagonists: comparative potencies and durations of action of nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of PD-134672's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected in vivo validation of PD-134672, a putative cholecystokinin-B (CCK-B) receptor antagonist. Due to the limited publicly available in vivo data for this compound, this document leverages experimental data from closely related and well-characterized CCK-B receptor antagonists to establish a framework for its validation and to benchmark its potential performance. The included data from comparator compounds, detailed experimental protocols, and pathway diagrams are intended to guide future preclinical research and development of this compound or similar molecules.
Mechanism of Action: Targeting the CCK-B Receptor
This compound is classified as a 'dipeptoid' CCK-B receptor antagonist. The CCK-B receptor, a G-protein coupled receptor (GPCR), is a key target in various physiological processes, including anxiety, pain perception, and gastrointestinal functions. Its activation by endogenous ligands like cholecystokinin (CCK) and gastrin triggers a cascade of intracellular signaling events.
The primary signaling pathway initiated by CCK-B receptor activation involves the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to various cellular responses, including cell proliferation and neurotransmitter release. The CCK-B receptor can also couple to other G-proteins, such as Gs, leading to the activation of the MAP kinase pathway.
Comparative In Vivo Data of CCK-B Receptor Antagonists
To predict the in vivo profile of this compound, we have compiled data from several other CCK-B receptor antagonists. These compounds have been evaluated in various animal models, providing a benchmark for efficacy and potency.
| Compound | Class | Animal Model | Endpoint | Key Findings (ED₅₀/IC₅₀) | Species |
| PD-134308 | Dipeptoid | Anxiolytic Models | Reversal of anxiogenic effects | 0.1-30 mg/kg (s.c. & p.o.) | Rat, Mouse |
| L-365,260 | Benzodiazepine | Gastric Acid Secretion | Inhibition of pentagastrin-stimulated secretion | 0.9 mg/kg (p.o.) | Rat |
| L-365,260 | Benzodiazepine | Analgesia Model | Potentiation of morphine analgesia | 0.01-10 mg/kg (s.c.) | Rat |
| YM022 | Benzodiazepine | Gastric Acid Secretion | Inhibition of pentagastrin-stimulated secretion | 0.009 µmol/kg/h (i.v.) | Rat |
| Proglumide | Glutaramic acid derivative | Pancreatic Cancer | Inhibition of tumor growth | - | Mouse |
| PD-136450 | Dipeptoid | Gastric Acid Secretion | Inhibition of gastrin-stimulated secretion | 1 mg/kg (s.c.) | Rat |
Experimental Protocols for In Vivo Validation
The validation of this compound's mechanism of action in vivo would involve a series of established animal models. Below are detailed protocols for key experiments.
Gastric Acid Secretion Model (Shay Rat Model)
Objective: To determine the effect of this compound on basal and stimulated gastric acid secretion.
Methodology:
-
Male Wistar rats (180-220g) are fasted for 24 hours with free access to water.
-
Animals are anesthetized with urethane (1.25 g/kg, i.p.).
-
A midline abdominal incision is made, and the pylorus is ligated. The esophageal junction is also ligated to prevent contamination from saliva.
-
This compound or a vehicle control is administered intravenously (i.v.) or subcutaneously (s.c.).
-
For stimulated secretion, a CCK-B agonist such as pentagastrin (30 µg/kg/h) is infused intravenously.
-
Four hours after pyloric ligation, the animals are sacrificed, and the stomachs are removed.
-
The gastric contents are collected, centrifuged, and the volume of the supernatant is measured.
-
The acid concentration is determined by titration with 0.01 N NaOH to a pH of 7.0.
-
The total acid output is calculated (volume × concentration).
Anxiolytic Activity Model (Elevated Plus-Maze)
Objective: To assess the anxiolytic-like effects of this compound.
Methodology:
-
The elevated plus-maze apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Male mice or rats are administered this compound, a positive control (e.g., diazepam), or a vehicle control, typically 30-60 minutes before testing.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The behavior of the animal is recorded for a 5-minute period.
-
The number of entries into and the time spent in the open and closed arms are scored.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Pancreatic Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a cancer model where the CCK-B receptor is overexpressed.
Methodology:
-
Human pancreatic cancer cells (e.g., PANC-1, which express CCK-B receptors) are cultured in vitro.
-
Athymic nude mice are subcutaneously or orthotopically injected with a suspension of the cancer cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Mice are then randomized into treatment groups: vehicle control, this compound, a standard-of-care chemotherapeutic agent (e.g., gemcitabine), and a combination of this compound and the chemotherapeutic agent.
-
Treatments are administered according to a predetermined schedule (e.g., daily or weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., proliferation markers, apoptosis markers).
Conclusion
A Comparative Analysis of PD-134672 and YF476: Potent and Selective CCK2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent cholecystokinin (CCK) receptor antagonists, PD-134672 and YF476 (also known as Netazepide). Both compounds have been investigated for their therapeutic potential, primarily through their selective antagonism of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor. This document summarizes their performance based on available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
Both this compound and YF476 are potent antagonists of the CCK2 receptor. YF476, a benzodiazepine derivative, has demonstrated high affinity and selectivity for the CCK2 receptor across multiple species and has undergone clinical investigation for conditions such as gastric neuroendocrine tumors. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related dipeptoid antagonist PD-134308 from the same chemical series reveals it to be a potent and selective CCK2 receptor antagonist, albeit with seemingly lower potency compared to YF476. This guide will utilize data for PD-134308 as a representative for the this compound class of compounds, with this substitution being duly noted.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro binding affinities and in vivo potencies of YF476 and the representative PD compound, PD-134308.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Species | Assay | Affinity (Ki/IC50, nM) | Selectivity (CCK1/CCK2) | Reference |
| YF476 | CCK2/Gastrin | Rat (brain) | [¹²⁵I]CCK-8 Binding | 0.068 (Ki) | 4100-fold | [1] |
| CCK2/Gastrin | Canine (cloned) | [¹²⁵I]CCK-8 Binding | 0.62 (Ki) | - | [1] | |
| CCK2/Gastrin | Human (cloned) | [¹²⁵I]CCK-8 Binding | 0.19 (Ki) | - | [1] | |
| CCK1 | Rat (pancreas) | [¹²⁵I]CCK-8 Binding | ~279 (derived from selectivity) | - | [1] | |
| PD-134308 | CCK-B (CCK2) | Rat (brain) | Radioligand Binding | 1.6 (IC50) | >1000-fold | [2] |
| CCK-A (CCK1) | Rat (pancreas) | Radioligand Binding | >1000 (IC50) | - | [2] |
Table 2: In Vivo Potency - Inhibition of Gastric Acid Secretion
| Compound | Species | Model | Stimulant | Route | Potency (ED50) | Reference |
| YF476 | Rat | Anesthetized | Pentagastrin | Intravenous | 0.0086 µmol/kg | [1] |
| Dog | Heidenhain Pouch | Pentagastrin | Intravenous | 0.018 µmol/kg | [1] | |
| Dog | Heidenhain Pouch | Pentagastrin | Oral | 0.020 µmol/kg | [1] | |
| PD-136450 * | Rat | Anesthetized & Conscious | Gastrin | Subcutaneous | 1 mg/kg (IC50) | [3] |
Note: Data for PD-136450, another dipeptoid CCK2 antagonist, is presented here due to the lack of specific in vivo gastric acid secretion data for PD-134308 in the reviewed literature.
Mechanism of Action: CCK2 Receptor Antagonism
Both this compound and YF476 exert their effects by competitively binding to the CCK2 receptor, thereby blocking the physiological actions of its endogenous ligands, cholecystokinin (CCK) and gastrin. The CCK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC).
In the stomach, gastrin binding to CCK2 receptors on enterochromaffin-like (ECL) cells is a key step in the stimulation of gastric acid secretion. This interaction triggers the release of histamine from ECL cells, which then acts on H2 receptors on parietal cells to stimulate the proton pump (H+/K+ ATPase), leading to acid secretion. By blocking the initial step of gastrin binding, both this compound and YF476 effectively inhibit this entire cascade.
In the central nervous system, CCK acting on CCK2 receptors has been implicated in anxiety and panic disorders. Antagonists of this receptor are therefore being investigated for their potential anxiolytic effects.
Caption: Signaling pathway of the CCK2 receptor and the inhibitory action of this compound and YF476.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pharmacological compounds. Below are generalized protocols for key experiments cited in the evaluation of CCK2 receptor antagonists.
Radioligand Binding Assay (for In Vitro Affinity)
This assay determines the affinity of a compound for its receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a typical radioligand binding assay to determine receptor affinity.
Key Steps:
-
Receptor Preparation: A source of CCK2 receptors is prepared, typically from homogenized brain tissue (rich in CCK2 receptors) or from cell lines engineered to express the receptor.
-
Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand that binds to the CCK2 receptor (e.g., [¹²⁵I]CCK-8). Simultaneously, varying concentrations of the unlabeled test compound (this compound or YF476) are added.
-
Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter. This reflects the amount of radiolabeled ligand bound to the receptor.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which represents the affinity of the antagonist for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Gastric Acid Secretion Assay
This experiment measures the ability of a compound to inhibit gastric acid secretion in a living animal model.
Caption: General workflow for an in vivo gastric acid secretion experiment.
Key Steps:
-
Animal Model: An appropriate animal model is used, such as an anesthetized rat with a gastric fistula or a conscious dog with a Heidenhain pouch, which allows for the collection of gastric secretions.
-
Baseline Measurement: Basal (unstimulated) gastric acid secretion is collected and measured.
-
Compound Administration: The test compound (this compound or YF476) is administered at various doses, typically intravenously or orally.
-
Stimulation: Gastric acid secretion is stimulated using a secretagogue, such as pentagastrin (a synthetic analog of gastrin).
-
Collection and Analysis: Gastric juice is collected at regular intervals, and the volume and acid concentration (determined by titration) are measured.
-
Data Analysis: The total acid output is calculated, and the dose of the compound that causes a 50% reduction in the stimulated acid output (ED50) is determined.
Conclusion
Both YF476 and the dipeptoid class of compounds represented by PD-134308 are potent and selective antagonists of the CCK2 receptor. Based on the available data, YF476 appears to be a more potent antagonist both in vitro and in vivo. YF476 has also progressed further in clinical development. The choice between these or similar compounds for research or therapeutic development would depend on the specific application, desired pharmacokinetic profile, and further preclinical and clinical evaluation. This guide provides a foundational comparison to aid researchers in their understanding and future investigation of these important pharmacological tools.
References
A Head-to-Head Comparison of Peptoid CCK Antagonists: PD-134308 (CI-988) vs. CI-1015
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent peptoid cholecystokinin (CCK) receptor antagonists: PD-134308 (also known as CI-988) and its successor, CI-1015. This document summarizes their performance based on available experimental data, details the methodologies used in key experiments, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Executive Summary
Cholecystokinin (CCK) receptors, particularly the CCK-B subtype, are significant targets in the central nervous system for therapeutic intervention in conditions such as anxiety and pain. Peptoid antagonists have been developed to offer improved stability and pharmacokinetic profiles over traditional peptide-based ligands.
CI-988 (PD-134308) emerged as a potent and selective CCK-B receptor antagonist.[1][2] However, its clinical development was hampered by poor pharmacokinetic properties.[1] This led to the development of a second-generation peptoid antagonist, CI-1015, designed to overcome the limitations of its predecessor.[1] This guide presents a head-to-head comparison of these two compounds, focusing on their receptor binding affinity, selectivity, and pharmacokinetic profiles.
Performance Comparison
The following tables summarize the key performance indicators of PD-134308 (CI-988) and CI-1015 based on published experimental data.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Binding Affinity (nM) | Source |
| PD-134308 (CI-988) | CCK-B (mouse cortex) | IC₅₀: 1.7 | [2] |
| CCK-B (NCI-H727 cells) | Kᵢ: 4.5 | [2] | |
| CCK-A | >1600 (implied selectivity) | [2] | |
| CI-1015 | CCK-B | 3.0 | [1] |
| CCK-A | 2900 | [1] |
Table 2: In Vivo Performance and Pharmacokinetics
| Parameter | PD-134308 (CI-988) | CI-1015 | Source |
| Oral Bioavailability (rat) | Low | Nearly 10 times higher than CI-988 | [1] |
| Blood-Brain Barrier Permeability | Limited | Enhanced relative to CI-988 | [1] |
| Anxiolytic-like Activity (mouse light-dark box) | Active (subcutaneous) | Active (subcutaneous) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure based on standard methods for determining the binding affinity of compounds to CCK receptors.[4][5]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ) of a test compound for a specific CCK receptor subtype.
Materials:
-
Membrane preparations from cells expressing the target CCK receptor (e.g., CHO-CCK1R or cells expressing CCK-B receptors).
-
Radioligand (e.g., [¹²⁵I]CCK-8).
-
Test compounds (PD-134308 or CI-1015).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membrane-bound radioligand on the filter while allowing the unbound radioligand to pass through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats
This protocol is a generalized method for assessing the in vivo efficacy of CCK antagonists on gastric acid secretion, a physiological process modulated by CCK receptors.[6][7][8]
Objective: To evaluate the inhibitory effect of a CCK antagonist on stimulated gastric acid secretion.
Materials:
-
Male Wistar rats.
-
Anesthetic (e.g., urethane).
-
Surgical instruments for cannulation.
-
Perfusion pump.
-
pH meter and electrode.
-
Gastric acid secretagogue (e.g., pentagastrin).
-
Test compound (PD-134308 or CI-1015).
-
Saline solution.
Procedure:
-
Animal Preparation: Anesthetize the rat and perform a tracheotomy to ensure a clear airway. Cannulate the esophagus and the pylorus of the stomach.
-
Stomach Perfusion: Perfuse the stomach with saline at a constant rate using a perfusion pump.
-
Baseline Measurement: Collect the perfusate and measure its pH to establish a baseline level of acid secretion.
-
Stimulation of Acid Secretion: Administer a gastric acid secretagogue, such as pentagastrin, intravenously to induce a stable and sustained increase in acid secretion.
-
Antagonist Administration: Once a stable stimulated acid secretion is achieved, administer the test CCK antagonist intravenously or intraperitoneally.
-
Measurement of Inhibition: Continue to collect the perfusate and measure the pH to determine the extent and duration of the inhibition of gastric acid secretion by the antagonist.
-
Data Analysis: Calculate the percentage of inhibition of stimulated acid secretion at different doses of the antagonist to determine its potency.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the study of peptoid CCK antagonists.
Signaling Pathways
Caption: CCK Receptor Signaling Pathway.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: In Vivo Gastric Acid Secretion Assay.
Conclusion
The development of CI-1015 represents a significant advancement over its predecessor, CI-988 (PD-134308), primarily due to its substantially improved pharmacokinetic profile, including enhanced oral bioavailability and blood-brain barrier permeability.[1] While both compounds exhibit potent and selective antagonism of the CCK-B receptor, the superior in vivo characteristics of CI-1015 make it a more promising candidate for further drug development. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field of CCK receptor pharmacology and to facilitate the design and interpretation of future studies.
References
- 1. Second generation "peptoid" CCK-B receptor antagonists: identification and development of N-(adamantyloxycarbonyl)-alpha-methyl-(R)-tryptophan derivative (CI-1015) with an improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Development of a Highly Selective Allosteric Antagonist Radioligand for the Type 1 Cholecystokinin Receptor and Elucidation of Its Molecular Basis of Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of gastric acid secretion in the anaesthetized rat [pubmed.ncbi.nlm.nih.gov]
- 7. The assay of gastrin using the perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Practices for Unidentified Research Chemicals: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or disposal information could be found for the identifier "PD-134672." The following procedures are based on established best practices for the handling and disposal of potentially hazardous or unknown research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Logistical Information
The absence of specific data for a research compound necessitates treating it as a hazardous substance. The primary goal is to ensure the safety of laboratory personnel and to prevent environmental contamination. All handling and disposal steps should be conducted with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
General Disposal and Operational Plan
When a chemical's properties are unknown, a conservative approach to disposal is required. The following step-by-step guidance outlines a standard procedure for managing such waste.
Step 1: Identification and Labeling
-
Presume Hazard: Treat the substance as hazardous.
-
Labeling: If the original container is not available or poorly labeled, affix a "Hazardous Waste" label to the container holding the substance.[1]
-
Full Chemical Name: The complete chemical name must be written in English on the label. Chemical abbreviations or formulas are not acceptable.[1]
-
Generator Information: Complete all fields on the hazardous waste label, including the name of the principal investigator, the laboratory location, and the date the substance was designated as waste.
Step 2: Containment and Storage
-
Container Integrity: Ensure the waste container is in good condition, free of leaks or cracks, and compatible with the chemical.[1]
-
Segregation: Store the container with other incompatible wastes to prevent accidental reactions.[1] Segregate waste based on hazard class (e.g., flammable, corrosive, reactive, toxic).
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[1]
-
Keep Closed: The container must remain closed except when adding waste.[1]
Step 3: Waste Pickup and Disposal
-
Contact EHS: Do not attempt to dispose of the chemical down the drain or in the regular trash.[1]
-
Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a hazardous waste pickup.[1] Provide them with all available information about the substance.
-
Documentation: A hazardous waste manifest will be required for off-site shipment. This document tracks the waste from its point of generation to its final disposal facility.
Disposal of Associated Materials
-
Contaminated Labware: Glassware or other lab materials contaminated with a potentially toxic substance must be treated as hazardous waste. Package these items in a suitable container, label it as "Hazardous Waste," and list the contaminating chemical.[1]
-
Empty Containers: If the original container is empty, it should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After rinsing, the container can often be disposed of in the regular trash, but confirm this with your EHS department.
-
Personal Protective Equipment (PPE): Contaminated gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste bag and disposed of through the EHS department.
Visualized Workflow for Unidentified Chemical Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of an unknown or potentially hazardous research chemical.
Caption: Workflow for the disposal of unknown laboratory chemicals.
Data Presentation and Experimental Protocols
Due to the inability to identify "this compound," no quantitative data (e.g., physical, chemical, or toxicological properties) or specific experimental protocols can be provided. For any known substance, this information would be sourced from the Safety Data Sheet (SDS) and relevant scientific literature. Always refer to the substance-specific SDS for critical safety data before handling, storage, or disposal.
References
Essential Safety and Logistical Information for Handling PD-134672: Awaiting Specific Compound Identification
Immediate action required: To ensure the safety of all laboratory personnel, it is critical to obtain the Chemical Abstracts Service (CAS) number for the compound referred to as PD-134672.
Initial searches for "this compound" have not yielded a specific Safety Data Sheet (SDS). The abbreviation "PD" is ambiguous and has returned information for unrelated subjects such as "Peritoneal Dialysis" and "Palladium." Without a unique identifier like a CAS number, providing accurate and reliable safety, handling, and disposal information for this specific chemical is not possible.
Upon receiving the correct CAS number, a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal plan for this compound will be provided. This guide will be structured to deliver essential information clearly and efficiently to researchers, scientists, and drug development professionals.
Future Content Will Include:
1. Personal Protective Equipment (PPE) Summary
A detailed table will outline the required PPE for handling this compound, specifying the level of protection needed for various laboratory operations. This will include, but is not limited to:
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles/Face Shield | ANSI Z87.1 certified, splash-proof |
| Hands | Chemical-resistant Gloves | Specify glove material (e.g., Nitrile, Neoprene) and thickness |
| Body | Laboratory Coat/Chem-suit | Specify material and level of protection |
| Respiratory | Fume Hood/Respirator | Specify type of respirator if required |
2. Emergency Exposure Protocols
Clear, step-by-step instructions will be provided for immediate action in the event of accidental exposure:
| Exposure Route | Immediate First Aid |
| Skin Contact | Action to be taken (e.g., wash with soap and water for 15 minutes) |
| Eye Contact | Action to be taken (e.g., flush with eyewash station for 15 minutes) |
| Inhalation | Action to be taken (e.g., move to fresh air, seek medical attention) |
| Ingestion | Action to be taken (e.g., do not induce vomiting, seek immediate medical attention) |
3. Handling and Disposal Workflow
A logical workflow for the safe handling and disposal of this compound will be visually represented to ensure clarity and adherence to safety protocols.
Caption: Workflow for Safe Handling and Disposal of Laboratory Chemicals.
This critical safety information is pending the receipt of a specific CAS number for this compound. Please provide this information to enable the generation of a detailed and accurate safety and logistics plan.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
